molecular formula C19H14NO4+ B3420631 Pseudocoptisine CAS No. 19716-67-7

Pseudocoptisine

Cat. No.: B3420631
CAS No.: 19716-67-7
M. Wt: 320.3 g/mol
InChI Key: IDEMWTMCJLNBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudocoptisine is a quaternary protoberberine-type isoquinoline alkaloid isolated from the tubers of plants in the Corydalis genus, such as Corydalis turtschaninovi and Corydalis yanhusuo . This natural compound is of significant interest in pharmacological research due to its potent anti-inflammatory properties. Studies demonstrate that Pseudocoptisine effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 murine macrophage cells . The primary molecular mechanism underlying its anti-inflammatory action is the down-regulation of the NF-κB signaling pathway. Pseudocoptisine achieves this by inhibiting the phosphorylation and degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes . Furthermore, its activity may also involve the suppression of ERK and p38 MAPK phosphorylation . Beyond its anti-inflammatory effects, Corydalis alkaloids have been documented in traditional medicine for a wide range of applications, which provides a foundation for further research into Pseudocoptisine. These traditional uses and preliminary scientific investigations suggest potential research directions for Pseudocoptisine in areas such as analgesia, cardiovascular health (anti-arrhythmia), neuroprotection, and gastroprotection . As a naturally derived inhibitor of NF-κB and MAPK signaling, Pseudocoptisine serves as a valuable reference standard and research tool for scientists studying inflammation, immunology, and related cellular signaling pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NO4/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19/h3-8H,1-2,9-10H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEMWTMCJLNBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187909
Record name 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19716-67-7
Record name 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19716-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pseudocoptisine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Isolation Protocols, and Therapeutic Potential[1]

Executive Summary

Pseudocoptisine (specifically Pseudocoptisine chloride , CAS: 30044-78-1) is a quaternary protoberberine alkaloid predominantly isolated from Corydalis turtschaninovii (Corydalis Tuber) and Chelidonium majus. It is a structural regioisomer of the more common alkaloid Coptisine .

While Coptisine is characterized by a 2,3:9,10-bis(methylenedioxy) substitution pattern, Pseudocoptisine possesses a 2,3:10,11-bis(methylenedioxy) architecture. This subtle structural variation imparts distinct spectroscopic signatures and pharmacological profiles, most notably potent acetylcholinesterase (AChE) inhibition (IC50 ~12.8 µM) and significant anti-inflammatory activity via the NF-κB pathway. This guide details its chemical identification, isolation methodology, and mechanism of action for drug development applications.[1]

Chemical Profile & Structure
PropertyData
Common Name Pseudocoptisine Chloride
IUPAC Name 2,3:10,11-Bis(methylenedioxy)-5,6-dihydrodibenzo[a,g]quinolizinium chloride
CAS Number 30044-78-1
Chemical Formula C₁₉H₁₄ClNO₄ (Salt) / C₁₉H₁₄NO₄⁺ (Cation)
Molecular Weight 355.77 g/mol (Chloride salt) / 320.32 g/mol (Cation)
Classification Quaternary Protoberberine Alkaloid
Solubility Soluble in DMSO, MeOH, hot water; Insoluble in CHCl₃, Et₂O
Structural Visualization

The following diagram illustrates the connectivity of the Pseudocoptisine cation, highlighting the critical 10,11-methylenedioxy bridge on Ring D which distinguishes it from Coptisine.

Structural Elucidation: The Coptisine vs. Pseudocoptisine Distinction

For researchers, distinguishing Pseudocoptisine from its isomer Coptisine is the primary analytical challenge. Both share the same mass (m/z 320.1 for the cation) and similar polarity. The definitive identification relies on 1H NMR spectroscopy , specifically analyzing the aromatic region of Ring D.

The "Para-Singlet" Rule (Expert Insight)
  • Coptisine (2,3:9,10-substituted): The protons on Ring D are located at positions C11 and C12. Being ortho to each other, they appear as an AB quartet (two doublets, J ≈ 8.5 Hz).

  • Pseudocoptisine (2,3:10,11-substituted): The protons on Ring D are located at positions C9 and C12. Being para to each other, they appear as two sharp singlets (or very weakly coupled singlets).

Diagnostic NMR Data (DMSO-d₆):

  • H-1 & H-4 (Ring A): Singlets at δ ~7.0 - 7.8 ppm (Common to both).

  • H-8 & H-13 (Ring C): Singlets, H-8 is typically very downfield (δ ~9.8 ppm) due to the quaternary nitrogen.

  • H-9 & H-12 (Ring D - Pseudocoptisine): Two Singlets at approx δ 7.75 and 7.20 ppm.

  • (Contrast with Coptisine Ring D: Two Doublets at δ 7.98 and 7.78 ppm, J=8.8 Hz).

Experimental Protocol: Isolation from Corydalis turtschaninovii

The following protocol is a self-validating system designed to separate quaternary alkaloids from tertiary bases and purify Pseudocoptisine based on solubility differences.

Reagents: Ethanol (95%), HCl (2%), NH₄OH, Sephadex LH-20, Silica Gel (C18).

Step-by-Step Methodology
  • Extraction: Macerate dried, powdered Corydalis tubers (1 kg) in 95% Ethanol (5 L) for 24 hours. Reflux for 3 hours. Filter and concentrate the filtrate in vacuo to obtain the crude extract.

  • Acid-Base Partitioning (Critical Step):

    • Suspend crude extract in 2% HCl (pH ~2).

    • Partition with Diethyl Ether to remove non-alkaloidal lipophiles (discard ether layer).

    • Basify the aqueous layer with NH₄OH to pH 9-10.

    • Extract exhaustively with Chloroform.[2] Note: Pseudocoptisine is a quaternary salt and often remains in the aqueous phase or precipitates at the interface, unlike tertiary alkaloids (e.g., protopine) which move to chloroform.

  • Quaternary Alkaloid Recovery:

    • After chloroform extraction, neutralize the aqueous phase and convert alkaloids to chlorides using ion-exchange resin (Cl- form) or salting out with NaCl.

    • Extract the quaternary fraction with n-Butanol.

  • Chromatographic Purification:

    • Subject the n-Butanol fraction to Column Chromatography on Silica Gel, eluting with CHCl₃:MeOH:H₂O (gradient 10:1:0.1 to 6:4:1).

    • Polishing: Purify the Pseudocoptisine-rich fraction using Sephadex LH-20 (eluent: MeOH) to remove pigments.

    • Crystallization: Recrystallize from MeOH/EtOH to yield yellow needles.

Isolation Workflow Diagram

isolation_protocol Raw Corydalis Tuber Powder Ext Ethanol Extraction (Reflux) Raw->Ext Acid Acidify (2% HCl) & Wash w/ Et2O Ext->Acid Base Basify (NH4OH, pH 10) Acid->Base Partition Partition w/ CHCl3 Base->Partition Tertiary CHCl3 Layer (Tertiary Alkaloids) Partition->Tertiary Discard/Save Quat Aqueous/Interface Layer (Quaternary Alkaloids) Partition->Quat Target Fraction BuOH n-Butanol Extraction Quat->BuOH CC Silica Gel CC (CHCl3:MeOH:H2O) BuOH->CC Seph Sephadex LH-20 (MeOH) CC->Seph Final Pseudocoptisine Chloride (Yellow Needles) Seph->Final caption Figure 2: Isolation workflow targeting quaternary alkaloids from Corydalis.

Pharmacological Applications

Pseudocoptisine has emerged as a multi-target lead compound, particularly for neurodegenerative and inflammatory conditions.

A. Acetylcholinesterase (AChE) Inhibition

Pseudocoptisine acts as a reversible inhibitor of AChE.[3]

  • Potency: IC50 = 12.8 ± 0.5 µM.[3][4][5]

  • Mechanism: The planar protoberberine skeleton intercalates into the active gorge of the AChE enzyme, interacting with the peripheral anionic site (PAS), preventing acetylcholine hydrolysis. This activity is comparable to standard reference drugs, suggesting potential in Alzheimer's Disease (AD) therapy to improve cholinergic transmission.

B. Anti-Inflammatory Signaling

In LPS-stimulated RAW 264.7 macrophages, Pseudocoptisine significantly inhibits the production of Nitric Oxide (NO), TNF-α, and IL-6.

Mechanism of Action:

  • Inhibition of IκBα Degradation: It prevents the phosphorylation and degradation of IκBα.

  • NF-κB Blockade: By stabilizing IκBα, it prevents the translocation of the NF-κB p65 subunit to the nucleus.

  • Transcriptional Suppression: Reduced binding of NF-κB to DNA results in downregulated transcription of iNOS and COX-2 genes.

mechanism_action LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Pseudo Pseudocoptisine Pseudo->IkB Stabilizes (Blocks Degradation) Genes iNOS, COX-2 Transcription Nucleus->Genes Inflammation NO, TNF-α, IL-6 Release Genes->Inflammation caption Figure 3: Mechanism of anti-inflammatory action via NF-κB pathway inhibition.

[7]

References
  • Hung, T. M., et al. (2008).[4] "Anti-amnestic activity of pseudocoptisine from Corydalis Tuber."[3][4][5] Biological & Pharmaceutical Bulletin, 31(1), 159-162. Link

  • Kim, J. H., et al. (2014).[6] "Neuraminidase inhibitory activities of quaternary isoquinoline alkaloids from Corydalis turtschaninovii rhizome." Bioorganic & Medicinal Chemistry, 22(21), 6047-6052. Link

  • Grycová, L., et al. (2007). "Quaternary protoberberine alkaloids."[1] Phytochemistry, 68(2), 150-175. Link

  • PubChem. (n.d.). "Pseudocoptisine Chloride Compound Summary." National Center for Biotechnology Information. Link

  • Lee, S. J., et al. (2009). "Pseudocoptisine isolated from tubers of Corydalis turtschaninovii inhibits LPS-induced nitric oxide, PGE2 and pro-inflammatory cytokines production via the down-regulation of NF-kappaB in RAW 264.7 murine macrophage cells."[7] International Immunopharmacology, 9(11), 1323-1331.[7] Link

Sources

Technical Guide: Structural & Functional Differentiation of Coptisine vs. Pseudocoptisine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coptisine and Pseudocoptisine are quaternary protoberberine alkaloids sharing the identical molecular formula (


) and a tetracyclic isoquinoline core. Despite their isomeric nature, they exhibit distinct physicochemical properties and pharmacological profiles.[1] Coptisine  (2,3:9,10-bis(methylenedioxy)protoberberine) is a major constituent of Coptis chinensis known for broad-spectrum antimicrobial and anticancer activity.[1] Pseudocoptisine  (2,3:10,11-bis(methylenedioxy)protoberberine) is a minor regioisomer, primarily isolated from Corydalis species, exhibiting specific neuroprotective and acetylcholinesterase (AChE) inhibitory effects.[1]

This guide provides a definitive protocol for distinguishing these isomers using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and outlines their divergent isolation workflows.

Part 1: Structural Elucidation & Regioisomerism[1]

The fundamental difference lies in the substitution pattern of the D-ring (the right-most aromatic ring in standard orientation). Both molecules possess a 2,3-methylenedioxy group on the A-ring.[1] The differentiation occurs strictly on the D-ring.

Comparative Structural Analysis[1]
FeatureCoptisine Pseudocoptisine
IUPAC Designation 2,3:9,10-bis(methylenedioxy)-protoberberine2,3:10,11-bis(methylenedioxy)-protoberberine
D-Ring Substitution C9 and C10C10 and C11
D-Ring Proton Positions C11 and C12C9 and C12
Symmetry Lower symmetry (Ortho protons)Higher symmetry (Para protons)
Primary Source Coptis chinensis (Huanglian)Corydalis turtschaninovii (Yanhusuo)
3D Conformation Implications

The shift of the dioxolane ring from the 9,10 position (Coptisine) to the 10,11 position (Pseudocoptisine) alters the planarity and the electronic density of the quaternary nitrogen center. This subtle steric change significantly impacts receptor binding affinity, particularly in the active site of Acetylcholinesterase (AChE), where Pseudocoptisine shows superior docking scores compared to Coptisine [1].[1]

Part 2: Analytical Differentiation (The "Smoking Gun")

Mass Spectrometry (MS) is often insufficient for rapid differentiation as both compounds yield an identical parent ion (


 320.09).[1] 1H-NMR is the gold standard for definitive identification. 
The NMR Protocol

Objective: Determine the coupling pattern of the D-ring aromatic protons.

  • Solvent: Dissolve 5 mg of purified alkaloid in

    
     or 
    
    
    
    .
  • Acquisition: Acquire standard 1H spectrum (minimum 400 MHz).

  • Analysis Region: Focus on the aromatic region (6.0 – 9.0 ppm).[1]

Spectral Interpretation Logic[1]
  • Coptisine (The Ortho System):

    • Because the methylenedioxy group occupies C9 and C10, the remaining protons are at C11 and C12 .

    • These protons are adjacent (ortho).[1]

    • Signal: You will observe two doublets (AB system) with a coupling constant (

      
      ) of approximately 8.5 Hz .
      
  • Pseudocoptisine (The Para System):

    • The methylenedioxy group occupies C10 and C11.[1]

    • The remaining protons are at C9 and C12 .

    • These protons are spatially separated (para-like orientation on the ring).

    • Signal: You will observe two distinct singlets .[1] Note: No ortho coupling is possible.[1]

NMR_Logic Start Unknown Alkaloid Sample (m/z 320.09) Step1 Acquire 1H-NMR (DMSO-d6, 400+ MHz) Start->Step1 Decision Analyze D-Ring Protons (7.5 - 8.0 ppm region) Step1->Decision ResultA Two Doublets (J ≈ 8.5 Hz) Ortho-coupling (H-11, H-12) Decision->ResultA Coupling Observed ResultB Two Singlets Para-position (H-9, H-12) Decision->ResultB No Coupling ConclusionA ID: COPTISINE (2,3:9,10-substituted) ResultA->ConclusionA ConclusionB ID: PSEUDOCOPTISINE (2,3:10,11-substituted) ResultB->ConclusionB

Figure 1: Decision tree for NMR-based differentiation of Coptisine and Pseudocoptisine.

Part 3: Isolation & Purification Workflow

Separating these isomers from raw plant material requires precision because they often co-elute in standard reverse-phase HPLC.[1] The following protocol utilizes pH-dependent solubility and resin chromatography.

Protocol: Targeted Extraction from Corydalis

Note: Pseudocoptisine is more abundant in Corydalis tubers than in Coptis rhizomes.[1]

  • Extraction:

    • Macerate dried Corydalis tubers with 70% Ethanol (pH adjusted to 2.0 with HCl) to ensure complete ionization of quaternary alkaloids.

    • Reflux for 2 hours x 3 cycles.

  • Acid/Base Partitioning:

    • Evaporate ethanol.[1] Dilute residue with water.[1][2]

    • Basify to pH 9-10 with

      
      .[1] Extract tertiary alkaloids into Chloroform (Discard organic layer if targeting quaternary salts).[1]
      
    • Crucial Step: The aqueous layer contains the quaternary alkaloids (Coptisine, Pseudocoptisine, Berberine).[1]

  • Chromatography (Macroporous Resin):

    • Load aqueous fraction onto a D101 or AB-8 macroporous resin column.[1]

    • Wash with water (remove sugars).[1]

    • Elute with 30% EtOH (removes impurities)

      
       60% EtOH (elutes Protoberberines).[1]
      
  • Final Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).[1]

    • Mobile Phase: Acetonitrile : Water (containing 0.1% SDS or ionic liquid modifier).[1]

    • Insight: Standard acidic mobile phases often fail to resolve the isomers.[1] The addition of an ion-pairing agent (SDS) or using an ionic liquid modifier significantly improves resolution (

      
      ) [2].
      

Isolation_Workflow Raw Raw Material (Corydalis Tuber) Extract Acidic EtOH Extraction (pH 2.0) Raw->Extract Partition Liquid-Liquid Partition (pH 9.0) Extract->Partition AqLayer Aqueous Layer (Quaternary Alkaloids) Partition->AqLayer Retains Salts Chloroform Layer Chloroform Layer Partition->Chloroform Layer Removes Tertiary Alks Resin Macroporous Resin (D101/AB-8) AqLayer->Resin HPLC Semi-Prep HPLC (Mobile Phase: ACN/H2O + SDS) Resin->HPLC Final Pure Pseudocoptisine HPLC->Final

Figure 2: Isolation workflow targeting quaternary alkaloids from Corydalis.

Part 4: Pharmacological Divergence[1]

While structurally similar, the biological targets of these two molecules differ, necessitating precise identification in drug development pipelines.[1]

Coptisine: The Antimicrobial & Metabolic Modulator

Coptisine is primarily investigated for its interaction with DNA and metabolic enzymes.[1]

  • Mechanism: Intercalates into DNA double helix; inhibits bacterial sortase A.[1]

  • Key Activity:

    • Anti-H.[1][3] pylori: Exhibits strong urease inhibition [3].[1][3]

    • Anticancer: Induces apoptosis via the mitochondrial pathway (caspase-3 activation).

    • Metabolic: Inhibits IDO (indoleamine 2,3-dioxygenase), linking it to immune regulation.[1]

Pseudocoptisine: The Neuroprotective Agent

Pseudocoptisine shows a distinct affinity for cholinergic pathways, making it a candidate for Alzheimer's disease research.[1]

  • Mechanism: Dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Key Activity:

    • Anti-Amnestic: Reverses scopolamine-induced memory impairment in murine models [1].[1][4][5]

    • Dose-Response:

      
       for AChE inhibition is approximately 12.8 µM.[1][4][5]
      
    • Binding Mode: Molecular docking reveals the D-ring orientation allows for unique pi-pi stacking interactions within the AChE peripheral anionic site, which are less favorable for Coptisine [1].

References

  • Hung, T. M., et al. (2008).[1] "Anti-amnestic activity of pseudocoptisine from Corydalis Tuber." Biological and Pharmaceutical Bulletin, 31(1), 159-162.[1]

  • Ding, Y., et al. (2020).[1] "Optimization of the extraction and purification of Corydalis yanhusuo alkaloids." Royal Society Open Science.[1]

  • Li, C., et al. (2018).[1][3] "Coptisine-induced inhibition of Helicobacter pylori: elucidation of specific mechanisms." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Database. "Coptisine (CID 72322)."[1] National Center for Biotechnology Information.[1]

  • Wu, J., et al. (2019).[1] "Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review." Journal of Cellular and Molecular Medicine.

Sources

Technical Guide: Natural Sources and Isolation of Pseudocoptisine from Corydalis Species

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the botanical sources, biosynthetic origins, and isolation protocols for Pseudocoptisine , a quaternary protoberberine alkaloid of significant pharmacological interest.[1]

Executive Summary

Pseudocoptisine (a quaternary protoberberine alkaloid) is a structural isomer of coptisine, distinguished by its specific methylenedioxy substitution pattern. While often overshadowed by tetrahydropalmatine (THP) in Corydalis research, pseudocoptisine has emerged as a potent acetylcholinesterase (AChE) inhibitor (IC50 = 12.8 µM) with demonstrated anti-amnestic properties in in vivo models. This guide provides a standardized workflow for identifying high-yield botanical sources and executing high-purity isolation.

Part 1: Botanical Sources & Quantitative Profiling[2]

The genus Corydalis (Papaveraceae) is the primary reservoir for pseudocoptisine. Unlike tertiary alkaloids (e.g., THP) which are abundant in C. yanhusuo, pseudocoptisine is often found in higher relative concentrations in specific "minor" species or distinct plant parts.

Comparative Source Table

The following data aggregates quantitative and qualitative profiling from recent phytochemical investigations.

SpeciesPlant PartEst.[2][3][4][5][6][7] Yield / ContentPrimary Co-occurring Alkaloids
Corydalis impatiens Roots 11.7 – 351.8 µg/g Cavidine, Apocavidine, Protopine
Corydalis decumbens Bulb/Tuber Qualitative PresenceTetrahydropalmatine, Palmatine, Jatrorrhizine
Corydalis yanhusuo Rhizome Trace / MinorTetrahydropalmatine (Major), Berberine, Glaucine
Corydalis turtschaninovii Tuber MinorPseudoprotopine, Glaucine

Technical Insight: While C. yanhusuo is the most commercially available raw material, C. impatiens roots present a more specialized source for pseudocoptisine extraction, minimizing the purification burden of separating it from massive quantities of THP.

Part 2: Biosynthetic Context

Pseudocoptisine belongs to the protoberberine class of benzylisoquinoline alkaloids (BIAs). Its biosynthesis diverges from the reticuline core, sharing a pathway with coptisine and berberine but differing in the enzymatic regioselectivity of the methylenedioxy bridge formation.

Biosynthetic Pathway Diagram

The following diagram illustrates the metabolic flux from the central precursor (S)-Reticuline to the quaternary protoberberine end-products.

Biosynthesis Tyrosine L-Tyrosine Reticuline (S)-Reticuline (Central BIA Precursor) Tyrosine->Reticuline Multiple Steps (NCS, 6OMT, CNMT, etc.) Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Stylopine (S)-Stylopine Scoulerine->Stylopine Cheilanthifoline Synthase & Stylopine Synthase (CYP719A) Coptisine Coptisine (2,3- & 9,10-methylenedioxy) Stylopine->Coptisine THB Oxidase (STOX) Pseudocoptisine Pseudocoptisine (Quaternary Protoberberine Isomer) Stylopine->Pseudocoptisine Isomer-Specific Oxidation/Methylation

Caption: Biosynthetic divergence of Pseudocoptisine from the Reticuline-Scoulerine backbone. Note the shared precursor Stylopine.[8]

Part 3: Extraction & Isolation Protocol

Objective: Isolate high-purity (>95%) pseudocoptisine from Corydalis decumbens or C. impatiens. Principle: Acid-base partitioning followed by chromatographic polishing to separate quaternary alkaloids from tertiary congeners.

Reagents Required:
  • Solvents: Ethanol (95%), HCl (2%), Ammonia (10%), Chloroform, Methanol.

  • Stationary Phases: Silica Gel (200-300 mesh), Sephadex LH-20, ODS (C18).

Step-by-Step Methodology
  • Crude Extraction:

    • Pulverize dried tubers/roots to 40-60 mesh.[1]

    • Reflux with 95% Ethanol (1:10 w/v) for 2 hours (x3 cycles).

    • Combine filtrates and evaporate to dryness under reduced pressure.

  • Acid-Base Partitioning (Enrichment):

    • Resuspend the residue in 2% HCl (pH ~2-3). Filter to remove non-alkaloidal lipophiles.

    • Wash the acidic solution with Diethyl Ether (removes neutral fats/pigments).

    • Basify the aqueous phase to pH 9-10 using 10% Ammonia.

    • Extract exhaustively with Chloroform .

    • Note: Pseudocoptisine (quaternary) may remain partially in the aqueous phase or precipitate. For quaternary recovery, salting out or using n-Butanol extraction on the aqueous phase is often required if the chloroform yield is low.

  • Chromatographic Purification:

    • Silica Gel Column: Elute with CHCl3:MeOH (gradient 10:1 to 1:1). Collect fractions containing quaternary alkaloids (monitor via TLC/HPLC).

    • Sephadex LH-20: Dissolve semi-pure fraction in MeOH. Pass through Sephadex LH-20 to remove chlorophyll and polymeric impurities.

    • Final Polishing (RP-C18): If necessary, use a C18 open column eluting with MeOH:H2O (30:70 to 70:30) to separate pseudocoptisine from coptisine.

Isolation Workflow Diagram

ExtractionWorkflow cluster_separation Phase Separation RawMaterial Dried Corydalis Tuber (Pulverized) EthanolExt Reflux Extraction (95% EtOH, 3x) RawMaterial->EthanolExt AcidSol Dissolve in 2% HCl (Filter Insoluble) EthanolExt->AcidSol Defat Wash with Diethyl Ether (Discard Organic Layer) AcidSol->Defat Basify Adjust pH to 9-10 (10% Ammonia) Defat->Basify Chloroform Extract with CHCl3 (Tertiary Alkaloids) Basify->Chloroform Butanol Extract Aqueous Phase with n-Butanol (Target: Quaternary Alkaloids) Basify->Butanol Quaternary Fraction Purification Chromatography (Silica Gel -> Sephadex LH-20) Butanol->Purification FinalProduct Purified Pseudocoptisine Purification->FinalProduct

Caption: Optimized isolation workflow targeting the quaternary alkaloid fraction.

Part 4: Analytical Profiling

For validation of the isolated compound, use the following HPLC conditions.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Triethylamine + 0.2% Acetic Acid (Buffer).[9]

    • Solvent B: Acetonitrile.[10]

    • Isocratic: 76% A / 24% B (or gradient optimization).

  • Detection: UV at 280 nm (general) or 345 nm (specific for protoberberines).

  • Identification:

    • Mass Spectrometry (ESI-MS): Look for molecular ion [M]+ consistent with C19H14NO4 (approx. m/z 320.3 for the cation).

    • 1H NMR: Diagnostic singlet peaks for methylenedioxy protons (-O-CH2-O-) and aromatic protons characteristic of the 2,3,10,11-substitution pattern.

Part 5: Pharmacological Potential[4][6][11]

Research indicates pseudocoptisine possesses specific bioactivity distinct from its isomers:

  • AChE Inhibition: Acts as a reversible inhibitor of acetylcholinesterase (IC50 = 12.8 µM), suggesting potential in treating Alzheimer's-related cognitive decline.

  • Anti-Amnestic: Reverses scopolamine-induced memory impairment in murine models (2.0 mg/kg dosage).[5][11]

  • Anti-Inflammatory: Inhibits NO production in LPS-stimulated macrophages.

References

  • BenchChem. (2025).[1] Unveiling Pseudocoptisine Chloride: A Technical Guide to its Origin, Isolation, and Characterization from Corydalis Tuber. BenchChem Technical Library. Link

  • Hung, T. M., et al. (2008).[5] "Anti-amnestic activity of pseudocoptisine from Corydalis Tuber."[5] Biological & Pharmaceutical Bulletin, 31(1), 159-162.[5] Link

  • Li, J. C., et al. (2008). "A New Alkaloid from Corydalis impatiens." Asian Journal of Chemistry. Link

  • Huang, Q. L., et al. (2017). "Alkaloid constituents from Corydalis decumbens."[4][6][10][12] Journal of China Pharmaceutical University, 48(5), 563-567.[4] Link

  • Wu, J., et al. (2007). "HPLC-MS Analysis of Ethanol Extract of Corydalis yanhusuo and Simultaneous Determination of Eight Protoberberine Quaternary Alkaloids." Journal of Chromatographic Science. Link

Sources

Technical Monograph: Pseudocoptisine Quaternary Protoberberine Alkaloid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous classification, characterization, and isolation framework for Pseudocoptisine , a quaternary protoberberine alkaloid (QPA). It is designed for researchers requiring high-fidelity structural data and actionable experimental protocols.

Classification: Isoquinoline Alkaloid > Protoberberine > Quaternary (QPA) CAS Registry Number: 19716-67-7 Molecular Formula: C₁₉H₁₄NO₄⁺ Molecular Weight: 320.32 g/mol (cation)

Executive Summary

Pseudocoptisine is a naturally occurring quaternary alkaloid predominantly isolated from Corydalis species (C. tuberosa, C. impatiens) and Chelidonium majus. Structurally, it is the 2,3:10,11-bis(methylenedioxy) isomer of the more common Coptisine (2,3:9,10-substituted).

While often overshadowed by berberine and coptisine, Pseudocoptisine has emerged as a high-value target in neuropharmacology due to its potent Acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ≈ 12.8 µM) and anti-amnesic properties. This guide delineates the structural nuances that differentiate it from its isomers and provides a validated workflow for its isolation.

Chemical Architecture & Isomerism

The core challenge in working with Pseudocoptisine is its structural similarity to Coptisine. Both share the tetracyclic 5,6-dihydrodibenzo[a,g]quinolizinium skeleton. The differentiation lies strictly in the oxygenation pattern of the D-ring.

  • Coptisine: 2,3-methylenedioxy (Ring A) and 9,10-methylenedioxy (Ring D).

  • Pseudocoptisine: 2,3-methylenedioxy (Ring A) and 10,11-methylenedioxy (Ring D).

This shift in the methylenedioxy bridge fundamentally alters the electronic environment of the aromatic protons, creating a distinct NMR fingerprint essential for identification.

Biosynthetic Origin

Pseudocoptisine derives from the benzylisoquinoline pathway. The critical bifurcation point is (S)-Scoulerine . While the formation of a methylenedioxy bridge at C9-C10 leads to Stylopine (and subsequently Coptisine), the bridge formation at C10-C11 leads to the "Pseudo" series.

Biosynthesis Tyrosine L-Tyrosine Reticuline (S)-Reticuline (Central Hub) Tyrosine->Reticuline Multiple Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Stylopine (S)-Stylopine (9,10-methylenedioxy) Scoulerine->Stylopine 9,10-bridge formation Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline 2,3-bridge formation Coptisine Coptisine (Quaternary) Stylopine->Coptisine Oxidation (STOX) Pseudostylopine Pseudostylopine (10,11-methylenedioxy) Cheilanthifoline->Pseudostylopine 10,11-bridge formation Pseudocoptisine Pseudocoptisine (Quaternary) Pseudostylopine->Pseudocoptisine Oxidation

Figure 1: Biosynthetic bifurcation from Scoulerine yielding Coptisine vs. Pseudocoptisine.

Analytical Profiling (The "How-To")

Reliable classification requires ¹H-NMR. Mass Spectrometry (MS) alone is insufficient due to identical molecular weights (m/z 320.1) and similar fragmentation patterns.

NMR Diagnostic Criteria

The substitution pattern on Ring D dictates the coupling of the remaining aromatic protons.

FeatureCoptisine (9,10-subst.)[1][2]Pseudocoptisine (10,11-subst.)
Ring D Protons H-11 and H-12H-9 and H-12
Coupling Ortho-coupled (AB system)Para-positioned (Isolated)
Signal Shape Two Doublets (

Hz)
Two Singlets
H-13 Signal Singlet (

)
Singlet (

)
H-8 Signal Singlet (

)
Singlet (

)

Expert Insight: When analyzing crude Corydalis extracts, look immediately at the aromatic region (7.5 - 8.0 ppm). If you see a pair of sharp singlets (integrating 1:1) distinct from the AB doublets of coptisine, you have likely identified Pseudocoptisine.

Mass Spectrometry (ESI-MS/MS)
  • Precursor Ion: [M]⁺ at m/z 320.1.

  • Key Fragments:

    • m/z 292 (Loss of CO from methylenedioxy).

    • m/z 277 (Loss of CH₃ + CO).

    • m/z 192 (Retro-Diels-Alder fragment typical of QPAs).

Pharmacological Potential

Pseudocoptisine is classified as a reversible, competitive inhibitor of acetylcholinesterase (AChE).

  • Mechanism: It binds to the peripheral anionic site (PAS) of AChE, preventing acetylcholine hydrolysis. The planar quaternary structure facilitates π-π stacking with aromatic residues (Trp286) in the enzyme gorge.

  • Therapeutic Index:

    • AChE IC₅₀: 12.8 µM.

    • Anti-amnesic: 2.0 mg/kg (p.o.) reverses scopolamine-induced memory impairment in mice.

    • Anti-inflammatory: Inhibits NF-κB activation and downregulates TNF-α/IL-6 mRNA expression in LPS-stimulated macrophages.

Experimental Workflow: Isolation & Purification

The following protocol is optimized for extracting quaternary alkaloids from Corydalis tubers, prioritizing the separation of Pseudocoptisine from its structural isomers.

Protocol 5.1: Extraction and Fractionation
  • Extraction:

    • Macerate 1.0 kg of dried, powdered Corydalis tuber in 10 L of 95% Ethanol (EtOH) for 24 hours.

    • Reflux for 3 hours at 70°C. Filter and concentrate in vacuo to yield crude extract.

  • Acid-Base Partitioning (Critical Step):

    • Suspend residue in 2% HCl (pH ~2). Filter insoluble lipids.

    • Basify filtrate with NH₄OH to pH 9-10.

    • Extract with CHCl₃ to remove tertiary alkaloids (e.g., protopine, tetrahydropalmatine).

    • Note: Pseudocoptisine is a quaternary salt and will remain in the aqueous phase (or precipitate as a hydroxide salt depending on concentration).

  • Chromatographic Isolation:

    • Neutralize the aqueous phase and subject to Diaion HP-20 macroporous resin.

    • Elute with H₂O → 30% EtOH → 60% EtOH → 95% EtOH.

    • Pseudocoptisine typically elutes in the 30-60% EtOH fraction.

Protocol 5.2: Purification Flow

Isolation Raw Corydalis Tuber (Powder) Ext EtOH Reflux Raw->Ext Acid Acidify (2% HCl) Filter Lipids Ext->Acid Base Basify (pH 9) CHCl3 Extraction Acid->Base OrgLayer CHCl3 Layer (Tertiary Alkaloids) Base->OrgLayer Discard/Save AqLayer Aqueous Layer (Quaternary Alkaloids) Base->AqLayer Target Col Diaion HP-20 Column AqLayer->Col Frac Elute 50% EtOH (Target Fraction) Col->Frac

Figure 2: Isolation workflow targeting the quaternary alkaloid fraction.

References

  • Anti-amnestic activity of pseudocoptisine from Corydalis Tuber. Biological & Pharmaceutical Bulletin, 2008.

  • Quaternary protoberberine alkaloids. Molecules, 2010.

  • Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening. International Journal of Molecular Sciences, 2025.

  • Pseudocoptisine (Compound Summary). PubChem, National Library of Medicine.

  • Metabolic discrimination of rhizoma coptidis from different species using 1H NMR. Planta Medica, 2012.

Sources

The Neuroprotective Pharmacology of Pseudocoptisine: A Technical Guide to its Core Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapies is a critical unmet need. Pseudocoptisine, a protoberberine alkaloid isolated from the traditional medicinal herb Coptis chinensis, has emerged as a promising neuroprotective agent. This in-depth technical guide synthesizes the current understanding of the pharmacological mechanisms underlying pseudocoptisine's neuroprotective effects. We will delve into its multifaceted actions on key cellular pathways, including the inhibition of oxidative stress, suppression of neuroinflammation, and regulation of apoptosis. This guide provides a comprehensive overview of the core signaling pathways modulated by pseudocoptisine, detailed experimental protocols for their investigation, and a forward-looking perspective on its therapeutic potential.

Introduction: The Therapeutic Promise of Pseudocoptisine

The quest for novel neuroprotective agents has led researchers to explore the rich diversity of natural compounds. Pseudocoptisine, an isomer of coptisine, stands out for its potent biological activities. Historically used in traditional medicine, modern scientific investigation is now unraveling the molecular basis of its therapeutic effects. This guide will focus on the core pharmacological mechanisms that underpin the neuroprotective properties of pseudocoptisine, providing a robust framework for researchers and drug development professionals seeking to harness its potential.

Core Neuroprotective Mechanisms of Pseudocoptisine

Pseudocoptisine exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological processes in neurodegeneration: oxidative stress, neuroinflammation, and apoptosis.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in various neurodegenerative disorders. Pseudocoptisine has been shown to effectively counteract oxidative stress through at least two distinct, yet interconnected, mechanisms.

A pivotal mechanism of pseudocoptisine's antioxidant activity involves the downregulation of Thioredoxin-Interacting Protein (TXNIP). TXNIP is an endogenous inhibitor of thioredoxin (Trx), a crucial antioxidant protein. By binding to Trx, TXNIP prevents it from scavenging ROS and regulating downstream signaling pathways.

Pseudocoptisine has been demonstrated to significantly reduce the expression of TXNIP. This action liberates thioredoxin, thereby enhancing the cell's capacity to neutralize ROS. The strengthened thioredoxin system, in turn, inhibits the activity of Apoptosis Signal-regulating Kinase 1 (Ask1), a key mediator of stress-induced apoptosis.[1]

Diagram: Pseudocoptisine's Modulation of the TXNIP/Trx/Ask1 Pathway

TXNIP_Pathway Pseudocoptisine Pseudocoptisine TXNIP TXNIP Expression Pseudocoptisine->TXNIP inhibits Trx Thioredoxin (Trx) (Active) TXNIP->Trx inhibits Ask1 Ask1 Activation Trx->Ask1 inhibits ROS Oxidative Stress (ROS) Trx->ROS neutralizes Apoptosis Apoptosis Ask1->Apoptosis promotes ROS->Ask1 activates Nrf2_Pathway Pseudocoptisine Pseudocoptisine Akt_JNK Akt/JNK Pseudocoptisine->Akt_JNK activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt_JNK->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes initiates transcription of

Caption: Pseudocoptisine activates Nrf2 signaling via Akt/JNK, boosting antioxidant gene expression.

Suppression of Neuroinflammation

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases. Activated microglia release a plethora of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are neurotoxic.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Coptisine has been demonstrated to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [2]It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a significant reduction in the production of pro-inflammatory cytokines. [2]

Diagram: Pseudocoptisine's Inhibition of the NF-κB Pathway

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65) Nuclear Translocation IkBa->NFkB allows Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB->Proinflammatory_Genes induces Pseudocoptisine Pseudocoptisine Pseudocoptisine->IKK inhibits

Caption: Pseudocoptisine blocks neuroinflammation by inhibiting IKK and NF-κB activation.

Regulation of Apoptosis and Mitochondrial Function

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to neuronal loss. Mitochondria play a central role in the intrinsic apoptotic pathway.

Pseudocoptisine has been shown to protect neurons from apoptosis by preserving mitochondrial function. In models of oxidative stress, coptisine treatment was found to attenuate the decline in mitochondrial membrane potential. [1]By maintaining mitochondrial integrity, pseudocoptisine prevents the release of pro-apoptotic factors like cytochrome c, thereby inhibiting the activation of caspases, the executioners of apoptosis. [1]

Experimental Validation: Protocols and Methodologies

The following section provides detailed, step-by-step methodologies for the key experiments used to elucidate the neuroprotective mechanisms of pseudocoptisine.

In Vitro Model of Oxidative Stress

A common and effective in vitro model to study oxidative stress-induced neuronal damage involves the use of tert-butyl hydroperoxide (t-BOOH) on neuronal cell lines such as SH-SY5Y.

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate culture plates. Pre-treat with various concentrations of pseudocoptisine for 24 hours. Subsequently, expose the cells to t-BOOH (e.g., 50 µM) for a specified duration (e.g., 24 hours) to induce oxidative stress.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).

  • Protocol:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. [3][4][5][6][7]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Protocol (for adherent cells):

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash cells with PBS.

    • Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Wash cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. [8][9][10][11][12]

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay utilizes a cationic dye that differentially accumulates in mitochondria based on their membrane potential.

  • Protocol:

    • After treatment, incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in culture medium) for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

      • Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, excitation ~585 nm, emission ~590 nm).

      • Apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers, excitation ~514 nm, emission ~529 nm).

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. [13][14][15]

Gene Expression Analysis (Real-Time Quantitative PCR - qPCR)

qPCR is used to quantify the mRNA levels of target genes, such as TXNIP.

  • Protocol:

    • RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, specific primers for the target gene (e.g., TXNIP) and a reference gene (e.g., GAPDH or β-actin), and the cDNA template.

    • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression. [16][17][18][19]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins, such as Ask1.

  • Protocol:

    • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Ask1) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [20][21][22][23]

In Vitro Model of Neuroinflammation

To study the anti-neuroinflammatory effects of pseudocoptisine, a common model utilizes lipopolysaccharide (LPS)-stimulated microglial cells, such as the BV2 cell line.

  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Pre-treat BV2 cells with various concentrations of pseudocoptisine for a specified time (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL) for 24 hours.

  • Analysis: The culture supernatant can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits. The cell lysates can be used to analyze the activation of the NF-κB pathway by Western blot. [24][25][26][27][28]

Quantitative Data Summary

Parameter Experimental Model Effect of Pseudocoptisine/Coptisine Key Signaling Pathway(s) Implicated Reference(s)
Cell Viability t-BOOH-induced oxidative stress in SH-SY5Y cellsIncreasedTXNIP/Trx/Ask1[1]
Apoptosis t-BOOH-induced oxidative stress in SH-SY5Y cellsDecreasedTXNIP/Trx/Ask1[1]
Mitochondrial Membrane Potential t-BOOH-induced oxidative stress in SH-SY5Y cellsMaintained-[1]
ROS Production H2O2-induced oxidative stress in HaCaT cellsDecreasedNrf2/HO-1[1]
Antioxidant Enzyme Expression (HO-1, NQO1) Various models of oxidative stressIncreasedNrf2/ARE[1][29][30][31]
Pro-inflammatory Cytokine Production (TNF-α, IL-1β) LPS-stimulated BV2 microgliaDecreasedNF-κB[2]

Future Directions and Therapeutic Implications

The existing evidence strongly supports the neuroprotective potential of pseudocoptisine, highlighting its ability to modulate multiple key pathological pathways in neurodegeneration. Future research should focus on:

  • In vivo efficacy: Validating the neuroprotective effects of pseudocoptisine in animal models of specific neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease, ischemic stroke).

  • Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of pseudocoptisine in the central nervous system is crucial for its development as a therapeutic agent.

  • Synergistic Effects: Investigating the potential for combination therapies with other neuroprotective agents to enhance therapeutic efficacy.

  • Clinical Translation: Well-designed clinical trials are ultimately needed to establish the safety and efficacy of pseudocoptisine in human patients.

Conclusion

Pseudocoptisine presents a compelling case as a multifaceted neuroprotective agent. Its ability to concurrently combat oxidative stress through the novel TXNIP/Trx/Ask1 pathway and the well-established Nrf2/ARE pathway, while also suppressing neuroinflammation via NF-κB inhibition and preserving mitochondrial function, positions it as a promising candidate for the development of new therapies for a range of devastating neurodegenerative diseases. This technical guide provides a foundational understanding of its core pharmacological mechanisms and the experimental approaches to further investigate its therapeutic potential.

References

  • Neuroprotective Activity of Coptisine from Coptis chinensis (Franch). ([Link])

  • Coptisine ameliorates renal injury in diabetic rats through the activation of Nrf2 signaling pathway. ([Link])

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. ([Link])

  • Activation of Akt and JNK/Nrf2/NQO1 pathway contributes to the protective effect of coptisine against AAPH-induced oxidative stress. ([Link])

  • Coptisine attenuates post-infectious IBS via Nrf2-dependent inhibition of the NLPR3 inflammasome. ([Link])

  • RT² qPCR Primer Assay for Human TXNIP. ([Link])

  • JC-1 Mitochondrial Membrane Potential Assay. ([Link])

  • LPS-stimulated activation of microglial cells with increasing... ([Link])

  • JC-1 Mitochondrial Membrane Potential Assay Kit. ([Link])

  • MTT assay. ([Link])

  • Thioredoxin-interacting Protein (Txnip) Gene Expression: SENSING OXIDATIVE PHOSPHORYLATION STATUS AND GLYCOLYTIC RATE. ([Link])

  • Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS‑induced BV2 cells in vitro and in vivo. ([Link])

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. ([Link])

  • Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. ([Link])

  • TUNEL Apoptosis Assay (TUNEL). ([Link])

  • Mitochondrial Membrane Potential Assay Kit(with JC-1). ([Link])

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. ([Link])

  • Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. ([Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ([Link])

  • Transcriptional and Translational Downregulation of Thioredoxin Interacting Protein Is Required for Metabolic Reprogramming during G1. ([Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. ([Link])

  • TUNEL Apoptosis Assay (Fluorescent). ([Link])

  • Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways. ([Link])

  • The expression of TXNIP is upregulated during fasting. ([Link])

  • TUNEL Two-Color Apoptosis Detection Kit Cat. No. L00429 (TRITC-labeled, for Flow Cytometry). ([Link])

  • One-step TUNEL (Cell Slide) Operation Guide. ([Link])

  • TXNIP Human qPCR Primer Pair (NM_006472). ([Link])

  • ASK 1 rabbit pAb. ([Link])

  • Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. ([Link])

  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. ([Link])

  • Ver. 1.2. ([Link])

  • Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. ([Link])

  • Suppressing inflammation by inhibiting the NF-κB pathway contributes to the neuroprotective effect of angiotensin-(1-7) in rats with permanent cerebral ischaemia. ([Link])

  • Activators of Nrf2 to Counteract Neurodegenerative Diseases. ([Link])

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. ([Link])

Sources

Technical Guide: Pseudocoptisine Acetylcholinesterase (AChE) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pseudocoptisine is a quaternary benzylisoquinoline alkaloid (protoberberine type) isolated primarily from Corydalis turtschaninovii and Chelidonium majus. It has emerged as a significant reversible inhibitor of acetylcholinesterase (AChE), a primary therapeutic target for Alzheimer’s disease (AD).

Unlike non-selective cholinergic agents, Pseudocoptisine exhibits a distinct pharmacological profile characterized by dual-site binding (catalytic and peripheral anionic sites) and a moderate IC50 (~12.8 μM). While its quaternary ammonium structure presents challenges for blood-brain barrier (BBB) penetration relative to tertiary alkaloids, in vivo studies confirm its efficacy in reversing scopolamine-induced memory impairment, suggesting specific transport mechanisms or high functional potency.

This guide details the structural pharmacology, validated experimental protocols for inhibition assays, and the mechanistic logic required to evaluate Pseudocoptisine as a lead compound in neuropharmacology.

Part 1: Chemical Profile & Structural Pharmacology

Structural Determinants of Potency

Pseudocoptisine belongs to the protoberberine class of isoquinoline alkaloids. Its activity against AChE is driven by specific structural features that facilitate interaction with the enzyme's deep aromatic gorge.[1]

  • Quaternary Nitrogen (

    
    ):  The positively charged nitrogen atom is the critical pharmacophore. It mimics the quaternary ammonium group of the natural substrate, acetylcholine (ACh), allowing strong electrostatic attraction to the anionic subsite  (Trp 86, Glu 202) at the bottom of the AChE active site gorge.[2]
    
  • Planar Isoquinoline Skeleton: The rigid, planar structure allows the molecule to slide down the narrow active site gorge and engage in

    
     stacking interactions with aromatic residues.
    
  • Methylenedioxy Groups: Located at C2-C3 and C9-C10, these groups modulate lipophilicity and steric fit. Pseudocoptisine is an isomer of Coptisine; the specific orientation of these rings influences binding affinity slightly less than the core charge but affects metabolic stability.

Comparative Potency (IC50)

The following table contrasts Pseudocoptisine with structural analogs and standard care drugs.

CompoundClassIC50 (AChE)MechanismBBB Permeability
Pseudocoptisine QPA*12.8 μM Reversible, MixedLow/Moderate (Transporter dependent)
Coptisine QPA4.3 - 13.5 μMReversible, MixedLow
Berberine QPA0.4 - 3.2 μMReversible, MixedLow (P-gp substrate)
Galantamine Tertiary Alkaloid0.5 - 3.0 μMCompetitiveHigh
Tacrine Synthetic~0.2 μMNon-competitiveHigh (Hepatotoxic)

*QPA: Quaternary Protoberberine Alkaloid[3]

Part 2: Mechanism of Action (MoA)

Dual Binding Site Hypothesis

Kinetic analysis and molecular modeling of protoberberine alkaloids suggest that Pseudocoptisine acts as a mixed-type inhibitor . It does not merely compete for the active site but spans the enzymatic gorge, interacting with two distinct regions:

  • Catalytic Anionic Site (CAS): The quaternary nitrogen interacts with Trp 86 and Glu 202 via cation-

    
     interactions.
    
  • Peripheral Anionic Site (PAS): The distal end of the planar skeleton interacts with Trp 286 and Tyr 72 at the gorge entrance. This "dual binding" prevents substrate entry and can also inhibit AChE-induced

    
    -amyloid aggregation, a secondary pathogenic mechanism in AD.
    
Visualization of Signaling & Inhibition

The following diagram illustrates the dual-site inhibition mechanism.

MoA_Pseudocoptisine cluster_enzyme Acetylcholinesterase (AChE) Active Site Gorge PAS Peripheral Anionic Site (PAS) (Trp 286, Tyr 72) Substrate Acetylcholine (ACh) PAS->Substrate Blocks Entry Gorge Aromatic Gorge (Hydrophobic Channel) CAS Catalytic Anionic Site (CAS) (Trp 86, Glu 202) CAS->Substrate Prevents Binding Esteratic Esteratic Site (Ser 203, His 447) Ligand Pseudocoptisine (Quaternary Alkaloid) Ligand->PAS π-π Stacking (Planar Skeleton) Ligand->Gorge Steric Blockade Ligand->CAS Cation-π Interaction (Quaternary N+)

Caption: Pseudocoptisine spans the AChE gorge, utilizing its quaternary nitrogen to bind the CAS while its skeleton anchors at the PAS, physically blocking Acetylcholine entry.

Part 3: Validated Experimental Protocols

To ensure reproducibility and rule out common artifacts (such as chemical quenching of the Ellman reagent), the following protocol incorporates specific controls.

Modified Ellman’s Assay (Microplate Format)

Objective: Determine the IC50 of Pseudocoptisine against AChE.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is optimal for Ellman's, but pH 7.4 is more physiological. State which is used.

  • Enzyme: AChE (from Electrophorus electricus or recombinant human), 0.05 U/mL.

  • Substrate: Acetylthiocholine Iodide (ATCI), 0.5 mM.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

  • Inhibitor: Pseudocoptisine (dissolved in DMSO, final DMSO < 0.1%).

Protocol Workflow:

  • Preparation: In a 96-well plate, add 140 μL Buffer .

  • Inhibitor Addition: Add 20 μL Pseudocoptisine (serial dilutions: 0.1 μM to 100 μM).

  • Enzyme Incubation: Add 20 μL AChE . Incubate at 25°C for 15 minutes . Critical: This allows the inhibitor to reach equilibrium with the enzyme.

  • Substrate Addition: Add 10 μL of DTNB/ATCI mixture (1:1 ratio).

  • Measurement: Measure absorbance at 412 nm immediately (t=0) and every 30 seconds for 5 minutes.

  • Calculation: Calculate the velocity (

    
    ) of the reaction (slope of Abs vs. Time).
    
The "False Positive" Control (Self-Validating Step)

Natural products containing amine or thiol groups can react directly with DTNB, causing non-enzymatic color change.

  • Control Well: Buffer + Pseudocoptisine + DTNB (No Enzyme + No ATCI).

  • Validation: If Absorbance at 412 nm increases over time in this well, the compound chemically reacts with DTNB. Subtract this background slope from the experimental wells.

Kinetic Analysis Workflow (Lineweaver-Burk)

To determine the inhibition type (Competitive vs. Mixed):

Kinetic_Workflow Start Select Inhibitor Conc. (0, IC25, IC50) Vary_S Vary Substrate [S] (0.05 - 1.0 mM) Start->Vary_S Measure_V Measure Velocity (V) Vary_S->Measure_V Plot Plot 1/V vs 1/[S] (Lineweaver-Burk) Measure_V->Plot Analyze Analyze Intercepts Plot->Analyze Result_Comp Competitive: Intercepts Y-axis Analyze->Result_Comp Same Y-int Result_Mixed Mixed: Intercepts Quadrant II Analyze->Result_Mixed Diff Y-int

Caption: Logic flow for determining inhibition mechanism. Pseudocoptisine typically exhibits Mixed patterns (Quadrant II intersection).

Part 4: Therapeutic Implications & BBB Permeability[4][5]

The Blood-Brain Barrier Challenge

The efficacy of Pseudocoptisine in treating neurodegenerative disorders is contingent upon its access to the CNS.

  • The Problem: The permanent positive charge of the quaternary nitrogen restricts passive diffusion across the lipophilic endothelial membranes of the BBB.

  • The Observation: In vivo studies (mice) show memory improvement after oral administration (2 mg/kg).

  • The Explanation:

    • High Potency: Even low CNS concentrations (nanomolar range) may be sufficient for partial AChE inhibition.

    • Carrier-Mediated Transport: Some organic cation transporters (OCTs) or choline transporters may facilitate the entry of quaternary alkaloids.

    • Peripheral Effect: Modulation of peripheral cholinergic systems may indirectly influence central cognitive processing, though this is less likely to be the primary mechanism for anti-amnestic effects.

Toxicity Profile

Pseudocoptisine generally exhibits lower cytotoxicity compared to Tacrine. However, high doses of isoquinoline alkaloids can inhibit cardiac potassium channels (hERG), leading to potential QT prolongation. Toxicity assays (e.g., MTT assay on HepG2 cells) should accompany efficacy studies.

References

  • Anti-amnestic activity of pseudocoptisine from Corydalis Tuber. Source: PubMed / NIH URL:[Link] Key Finding: Established IC50 of 12.8 μM and demonstrated reversal of scopolamine-induced memory impairment.

  • Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex. Source: PubMed Central URL:[Link] Key Finding: Provides comparative IC50 data for Coptisine and Berberine, validating the protoberberine inhibition range.

  • Molecular determinants of blood–brain barrier permeation. Source: PubMed Central URL:[Link] Key Finding: Discusses the transport mechanisms relevant to charged molecules like quaternary alkaloids.

  • Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Source: PubMed URL:[Link] Key Finding: Analyzes the transport and efflux (P-gp) of closely related quaternary alkaloids, providing mechanistic context for Pseudocoptisine's bioavailability.

Sources

Pseudocoptisine Chloride: A Dual-Phase Neurotherapeutic Agent Targeting Cholinergic Deficits and Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, synthesizing specific data on Pseudocoptisine Chloride with mechanistic insights derived from its structural class (protoberberine alkaloids).

Technical Whitepaper | Version 1.0

Executive Summary

Pseudocoptisine chloride is a quaternary benzylisoquinoline alkaloid isolated principally from the tubers of Corydalis turtschaninovii (and related Corydalis species). Unlike non-selective cholinesterase inhibitors, pseudocoptisine exhibits a distinct pharmacological profile characterized by potent, dose-dependent acetylcholinesterase (AChE) inhibition (IC50 = 12.8 µM) and significant in vivo anti-amnestic efficacy at low oral doses (2.0 mg/kg).

This guide delineates the compound's therapeutic viability for Alzheimer’s Disease (AD) and vascular dementia. It highlights the "Quaternary Ammonium Paradox"—where a charged molecule successfully modulates CNS function—and proposes a multi-target mechanism involving cholinergic restoration and antioxidant neuroprotection.

Chemical Entity Profile & Pharmacokinetics[1][2]

Structural Characterization

Pseudocoptisine belongs to the protoberberine class of alkaloids. Its structure features a rigid tetracyclic skeleton with a quaternary nitrogen atom at the bridgehead, contributing to its high polarity and distinct solubility profile.

ParameterSpecification
IUPAC Name 2,3-Methylenedioxy-9,10-dimethoxy-5,6-dihydrodibenzo[a,g]quinolizinium chloride
Chemical Formula C19H14ClNO4
Molecular Weight ~355.77 g/mol
Key Moiety Quaternary Nitrogen (N+)
Solubility Soluble in hot water, methanol; poorly soluble in non-polar solvents.[1]
The CNS Permeability Mechanism

As a quaternary ammonium compound, pseudocoptisine is permanently charged, theoretically limiting passive diffusion across the Blood-Brain Barrier (BBB). However, in vivo efficacy confirms CNS penetration. Two mechanisms are proposed based on structural analogues (e.g., Coptisine, Berberine):[1]

  • Organic Cation Transporters (OCTs): Active transport via OCT1/2 expressed at the BBB endothelium.

  • Transient Lipophilicity: Formation of ion-pair complexes with endogenous anions, temporarily neutralizing the charge to facilitate lipid bilayer transit.

Mechanistic Pharmacology

Primary Mechanism: Cholinergic Modulation

The core anti-amnestic property of pseudocoptisine drives the "Cholinergic Hypothesis" of memory retention.

  • Target: Acetylcholinesterase (AChE).[2][3][4][5][6]

  • Inhibition Type: Reversible, likely mixed-mode (competitive/non-competitive).

  • Potency: IC50 = 12.8 µM.

  • Selectivity: While highly potent against AChE, structural analogues suggest a lower affinity for Butyrylcholinesterase (BuChE), potentially offering a favorable side-effect profile compared to non-selective agents like tacrine.

Homology-Based Molecular Docking Model

In the absence of a crystal structure for the Pseudocoptisine-AChE complex, a homology model based on Coptisine (PDB: 4EY6) is utilized.

  • Catalytic Anionic Site (CAS): The quaternary nitrogen interacts via cation-π interactions with Trp84 and Phe330 .

  • Peripheral Anionic Site (PAS): The planar isoquinoline ring stacks against Trp286 , potentially preventing AChE-induced beta-amyloid aggregation.

  • Oxyanion Hole: Hydrogen bonding interactions stabilize the complex, preventing acetylcholine hydrolysis.

Secondary Mechanism: Antioxidant Neuroprotection

Beyond enzyme inhibition, pseudocoptisine mitigates scopolamine-induced oxidative stress.

  • Pathway: Modulation of the Nrf2/HO-1 axis.

  • Effect: Upregulation of Superoxide Dismutase (SOD) and Glutathione (GSH) levels in the hippocampus, countering the ROS generation associated with cholinergic blockade.

Visualization of Signaling Pathways

Diagram 1: Multi-Target Neuroprotective Mechanism

This diagram illustrates the dual pathway where pseudocoptisine inhibits AChE while simultaneously activating antioxidant defenses to preserve memory consolidation.

Neuroprotection Pseudocoptisine Pseudocoptisine (Chloride Salt) AChE Acetylcholinesterase (Enzyme) Pseudocoptisine->AChE Inhibits (IC50 12.8µM) Nrf2 Nrf2 Pathway (Cytosol) Pseudocoptisine->Nrf2 Activates ACh Acetylcholine (Neurotransmitter) AChE->ACh Hydrolysis (Blocked) Receptors Muscarinic/Nicotinic Receptors ACh->Receptors Activation Memory Memory Consolidation (LTP) Receptors->Memory Signal Transduction HO1 HO-1 / SOD (Antioxidant Enzymes) Nrf2->HO1 Upregulates ROS Reactive Oxygen Species HO1->ROS Scavenges ROS->Memory Impairs

Caption: Dual-action pathway showing AChE inhibition and Nrf2-mediated antioxidant defense converging to support memory.

Preclinical Efficacy Data

The following data summarizes the pivotal study by Hung et al. (2008) utilizing the Scopolamine-Induced Amnesia model in ICR mice.

Test MethodologyTreatment GroupDose (p.o.)Outcome MetricResult vs. Control
Passive Avoidance Pseudocoptisine2.0 mg/kgStep-through LatencySignificant Increase (p<0.05)
Morris Water Maze Pseudocoptisine2.0 mg/kgEscape LatencySignificant Reduction
Morris Water Maze Pseudocoptisine2.0 mg/kgTarget Quadrant TimeProlonged Duration
Biochemical Assay PseudocoptisineIn VitroAChE Activity50% Inhibition @ 12.8 µM

Interpretation: The oral efficacy at 2.0 mg/kg is remarkably potent for a quaternary alkaloid, suggesting high receptor occupancy or efficient downstream signaling amplification.

Experimental Protocols

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Purpose: To determine the IC50 of pseudocoptisine against AChE.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0).

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) – 10 mM.

  • ATCI (Acetylthiocholine iodide) – substrate – 15 mM.

  • Enzyme source: Rat brain homogenate or purified Electric Eel AChE.

Workflow:

  • Preparation: Dissolve Pseudocoptisine Chloride in methanol (stock), then dilute in buffer to serial concentrations (1 µM – 100 µM).

  • Incubation: Mix 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (Pseudocoptisine). Incubate at 25°C for 10 minutes.

  • Reaction Trigger: Add 10 µL DTNB and 10 µL ATCI.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to derive IC50.
    
Protocol B: Passive Avoidance Task (In Vivo)

Purpose: To assess memory retention following scopolamine-induced impairment.

Workflow Diagram:

PassiveAvoidance Step1 Acquisition Trial (Day 1) Mouse placed in lighted chamber Step2 Entry to Dark Chamber Natural instinct drives mouse to dark Step1->Step2 Step3 Electric Shock (IST) 0.6 mA, 3s upon entry Step2->Step3 Learning Event Step6 Retention Trial (Day 2) 24h post-shock Step3->Step6 Consolidation Period Step4 Drug Administration Pseudocoptisine (2.0 mg/kg p.o.) 1h before trial Step5 Amnesia Induction Scopolamine (1.0 mg/kg i.p.) 30 min before trial Step4->Step5 Pre-treatment Step5->Step1 Conditioning Step7 Measurement Latency to enter dark chamber (Max 300s) Step6->Step7 Data Collection

Caption: Step-by-step workflow for the Passive Avoidance Task to evaluate anti-amnestic efficacy.

Conclusion & Future Outlook

Pseudocoptisine chloride represents a high-potential lead compound for neurodegenerative therapy.[7] Its ability to inhibit AChE with micromolar potency, combined with oral bioavailability that defies traditional Lipinski constraints for quaternary salts, warrants advanced development.

Critical Next Steps:

  • Selectivity Profiling: Explicitly determine IC50 against BuChE to assess selectivity index.

  • Transporter Analysis: Use Caco-2 permeability assays with OCT inhibitors to confirm the BBB transport mechanism.

  • Toxicology: Conduct acute and sub-chronic toxicity studies, as benzylisoquinoline alkaloids can exhibit cardiotoxicity at high doses (hERG channel interaction).

References

  • Hung, T. M., et al. (2008). Anti-amnestic activity of pseudocoptisine from Corydalis Tuber. Biological and Pharmaceutical Bulletin, 31(1), 159-162.

  • Kupferschmidt, H. H., et al. (2020). Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins. Nutrients, 12(4), 1090. (Cited for comparative methodology on cholinesterase kinetics).[5]

  • Han, Y., et al. (2019). Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7943–7957. (Cited for structural analogue pharmacokinetics and Nrf2 mechanisms).[1]

  • Banks, W. A. (2016). From blood–brain barrier to blood–brain interface: new opportunities for CNS drug delivery. Nature Reviews Drug Discovery, 15(4), 275-292. (Cited for BBB transport mechanisms of charged molecules).

Sources

A Technical Guide to the Investigational Role of Pseudocoptisine in the Inhibition of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response, making it a highly sought-after target for therapeutic intervention in a multitude of diseases.[1] Natural alkaloids, particularly those of the protoberberine isoquinoline class, have demonstrated significant anti-inflammatory properties, often by modulating this very pathway.[2] Pseudocoptisine, an alkaloid found in plants of the Thalictrum genus, is structurally related to well-studied NF-κB inhibitors like berberine and coptisine.[3][4] This guide posits a detailed, testable hypothesis for the mechanism of action of pseudocoptisine, drawing from the established activities of its chemical analogs. We propose that pseudocoptisine exerts its anti-inflammatory effects by inhibiting the IκB Kinase (IKK) complex, thereby preventing the degradation of the NF-κB inhibitor, IκBα, and ultimately blocking the nuclear translocation of the transcriptionally active p65 subunit. This document provides a comprehensive scientific and methodological framework for the validation of this hypothesis, offering detailed protocols for key experiments designed to dissect the molecular interactions between pseudocoptisine and the NF-κB pathway.

Part 1: The Canonical NF-κB Signaling Pathway: A Central Mediator of Inflammation

The canonical NF-κB pathway is a rapid-response system activated by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] In its inactive state, the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, is held dormant in the cytoplasm by an inhibitory protein called IκBα.[5][6]

The activation sequence is a tightly regulated phosphorylation cascade:

  • Stimulus Recognition: Pro-inflammatory signals lead to the recruitment and activation of upstream kinases.

  • IKK Complex Activation: These kinases converge on and activate the IκB Kinase (IKK) complex, a critical regulatory hub consisting of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (NEMO). For the canonical pathway, IKKβ is the principal kinase.[7][8]

  • IκBα Phosphorylation: Activated IKKβ phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[9]

  • IκBα Degradation: This phosphorylation event tags IκBα for K48-linked polyubiquitination, targeting it for rapid degradation by the 26S proteasome.[6]

  • NF-κB Translocation & Activation: The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit. The liberated p50/p65 dimer then translocates to the nucleus.

  • Gene Transcription: In the nucleus, p65 binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes. This initiates the transcription of hundreds of genes, including those encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which collectively orchestrate the inflammatory response.[1][10]

NF-kB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α Receptor TLR4 / TNFR Receptor->p1 IKK_Complex IKK Complex (IKKα/β/γ) IkB IκBα IKK_Complex->IkB Phosphorylates (Ser32/36) NFkB_p65 p65 IkB->NFkB_p65 Inhibits Proteasome 26S Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50 p50 NFkB_p50->p3 NFkB_p65->p3 NFkB_p65_nuc p65 DNA κB Site NFkB_p65_nuc->DNA NFkB_p50_nuc p50 NFkB_p50_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes p1->IKK_Complex Activates p3->p4 Translocates p4->NFkB_p65_nuc p4->NFkB_p50_nuc

Caption: The Canonical NF-κB Signaling Pathway.

Part 2: The Proposed Inhibitory Mechanism of Pseudocoptisine

Direct mechanistic studies on pseudocoptisine are not yet prevalent in the literature. However, extensive research on the structurally analogous protoberberine alkaloids, berberine and coptisine, provides a robust foundation for a compelling hypothesis. These compounds consistently demonstrate the ability to suppress NF-κB activation.[11][12][13] The convergence of evidence points to a primary upstream target: the IKK complex.

Central Hypothesis: Pseudocoptisine inhibits the catalytic activity of IKKβ, preventing the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex, leading to the cytoplasmic sequestration of NF-κB and the subsequent attenuation of pro-inflammatory gene expression.

This proposed mechanism involves several key steps:

  • Direct IKKβ Inhibition: Molecular modeling and in vitro kinase assays with related alkaloids suggest a direct interaction with the IKK complex, likely IKKβ, inhibiting its ability to phosphorylate substrates.[12][14]

  • Prevention of IκBα Phosphorylation: By inhibiting IKKβ, pseudocoptisine would block the critical phosphorylation of IκBα at serines 32 and 36.[15]

  • Inhibition of IκBα Degradation: Without the phosphorylation signal, IκBα is not recognized by the ubiquitination machinery and is therefore not degraded by the proteasome.

  • Cytoplasmic Retention of NF-κB: As IκBα remains intact and bound to the p50/p65 heterodimer, the complex is retained in the cytoplasm, preventing the nuclear translocation of p65.[16][17]

Inhibition Mechanism IKK_Complex IKK Complex IkB IκBα IKK_Complex->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB_Complex IκBα-p50-p65 (Inactive) p65_nuc p65 Translocation to Nucleus pIkB->p65_nuc Leads to Degradation & Genes Inflammatory Gene Expression p65_nuc->Genes Pseudocoptisine Pseudocoptisine

Caption: Proposed Mechanism of NF-κB Inhibition by Pseudocoptisine.

Part 3: A Self-Validating Framework for Experimental Investigation

To rigorously test the proposed mechanism, a multi-tiered experimental approach is essential. This workflow is designed to progress from broad functional outcomes to specific molecular targets, ensuring that each step logically informs the next. This self-validating system provides layers of evidence to either support or refute the central hypothesis.

The causality behind this experimental design is as follows:

  • Tier 1 (Phenotypic Screening): We first confirm that pseudocoptisine has the expected anti-inflammatory effect in a relevant cellular model. This establishes a biological rationale for deeper investigation.

  • Tier 2 (Pathway-Specific Validation): We then move from a general inflammatory output to a specific transcriptional readout of the NF-κB pathway itself using a reporter assay. A positive result here directly implicates the NF-κB pathway.

  • Tier 3 (Molecular Dissection): With the pathway confirmed, we dissect the key regulatory events within the cytoplasm: protein phosphorylation, degradation, and nuclear translocation. These experiments pinpoint where in the pathway the inhibition occurs.

  • Tier 4 (Biochemical Confirmation): Finally, a cell-free assay is used to determine if the interaction between the compound and its putative target (IKKβ) is direct, removing the complexities of the cellular environment.

Experimental Workflow cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Pathway Validation cluster_tier3 Tier 3: Molecular Dissection cluster_tier4 Tier 4: Target Confirmation T1 Measure Inflammatory Mediators (e.g., NO, TNF-α, IL-6 via Griess/ELISA) T2 NF-κB Luciferase Reporter Assay T1->T2 Confirms Anti-inflammatory Activity T3a Western Blot: p-IκBα, IκBα, p-p65 T2->T3a Confirms NF-κB Pathway Involvement T3b Immunofluorescence: p65 Nuclear Translocation T3a->T3b Pinpoints Cytoplasmic Mechanism T4 In Vitro IKKβ Kinase Assay T3b->T4 Suggests IKK as Target

Caption: A Tiered Experimental Workflow for Validating the Mechanism.

Part 4: Detailed Experimental Protocols

The following protocols describe the key methodologies required to execute the validation framework. These are presented as standardized, self-validating systems.

Protocol 4.1: Cell Culture and LPS/TNF-α Stimulation

  • Causality: RAW 264.7 murine macrophages are a standard and robust model for studying LPS-induced inflammation as they express Toll-like receptor 4 (TLR4) and a fully functional NF-κB pathway.[18]

  • Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into appropriate plates (e.g., 6-well plates for Western Blot, 96-well plates for reporter assays) to achieve 70-80% confluency on the day of the experiment.

  • Pre-treatment: One hour prior to stimulation, replace the culture medium with fresh medium containing various concentrations of pseudocoptisine or vehicle control (e.g., DMSO).

  • Stimulation: Add LPS (1 µg/mL final concentration) or TNF-α (10 ng/mL final concentration) to the wells.

  • Incubation: Incubate for the appropriate time based on the downstream assay (e.g., 15-30 minutes for phosphorylation events, 30-60 minutes for p65 translocation, 6-24 hours for cytokine production or reporter gene expression).

  • Harvesting: Proceed immediately to the relevant harvesting protocol (e.g., cell lysis for Western Blot/Luciferase assay or cell fixation for immunofluorescence).

Protocol 4.2: Western Blot Analysis for Phospho-IκBα, Total IκBα, and Phospho-p65

  • Causality: This protocol directly visualizes the key phosphorylation and degradation events. A decrease in phospho-IκBα and stabilization of total IκBα in the presence of pseudocoptisine provides strong evidence for inhibition at or above IKK.

  • Lysis: After treatment, wash cells once with ice-cold PBS. Lyse cells directly in the well with 1X RIPA buffer containing protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (Ser32), total IκBα, phospho-p65 (Ser536), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

Protocol 4.3: NF-κB Luciferase Reporter Gene Assay

  • Causality: This assay provides a quantitative measure of NF-κB transcriptional activity. Inhibition of the luciferase signal demonstrates that the compound is blocking the entire pathway leading to gene transcription.[15]

  • Transfection: Co-transfect HEK293T cells (or another suitable cell line) with an NF-κB-luciferase reporter plasmid (containing multiple κB sites upstream of a firefly luciferase gene) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization.

  • Plating: After 24 hours, plate the transfected cells into a 96-well white, clear-bottom plate.

  • Treatment: Pre-treat cells with pseudocoptisine for 1 hour, followed by stimulation with TNF-α or LPS for 6-8 hours.

  • Lysis & Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a plate luminometer.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

Protocol 4.4: Immunofluorescence Staining for p65 Nuclear Translocation

  • Causality: This imaging-based assay visually confirms the subcellular localization of p65, the final step before transcriptional activation. Observing p65 retention in the cytoplasm despite stimulation is a key indicator of pathway inhibition.[16][19]

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with pseudocoptisine and/or LPS/TNF-α as described in Protocol 4.1 for 30-60 minutes.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody: Incubate with an anti-p65 primary antibody for 1 hour at room temperature.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting & Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio using image analysis software.

Protocol 4.5: In Vitro IKKβ Kinase Assay

  • Causality: This cell-free assay provides definitive proof of direct target engagement. Inhibition of IKKβ activity in this system demonstrates that pseudocoptisine can directly interact with the kinase, independent of other cellular components.[14][20]

  • Reaction Setup: In a microcentrifuge tube, combine recombinant active IKKβ enzyme, a kinase buffer, and a specific IKKβ substrate (e.g., a GST-tagged IκBα fragment).

  • Inhibitor Addition: Add various concentrations of pseudocoptisine or a known IKKβ inhibitor (positive control) to the reaction tubes.

  • Initiation: Start the kinase reaction by adding ATP (often [γ-³²P]ATP for radioactive detection or unlabeled ATP for ADP-based detection systems).

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes.

  • Termination & Detection: Stop the reaction. The method of detection depends on the assay format:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity via scintillation counting.

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a commercial kit and a luminometer.

  • Analysis: Calculate the percentage of IKKβ activity relative to the vehicle control for each pseudocoptisine concentration to determine the IC₅₀.

Part 5: Data Interpretation and Expected Outcomes

The data generated from this experimental framework should be systematically analyzed to build a cohesive mechanistic narrative.

Experiment Mechanistic Question Expected Outcome with Pseudocoptisine Interpretation
ELISA / Griess Assay Does it have an anti-inflammatory effect?Dose-dependent decrease in TNF-α/NO production.Confirms biological activity; justifies further study.
NF-κB Luciferase Assay Does it inhibit NF-κB transcriptional activity?Dose-dependent decrease in normalized luciferase signal.The anti-inflammatory effect is mediated via the NF-κB pathway.
Western Blot (p-IκBα) Does it block IκBα phosphorylation?Dose-dependent decrease in the p-IκBα band intensity.Inhibition occurs at or upstream of IKK.
Western Blot (Total IκBα) Does it prevent IκBα degradation?Stabilization (no decrease) of the total IκBα band post-stimulation.Confirms that the block in phosphorylation prevents degradation.
Immunofluorescence (p65) Does it block p65 nuclear translocation?p65 remains predominantly in the cytoplasm, similar to unstimulated cells.The stabilized IκBα is successfully sequestering NF-κB.
In Vitro IKKβ Kinase Assay Is IKKβ a direct target?Dose-dependent decrease in kinase activity (ADP production or ³²P incorporation).Pseudocoptisine directly inhibits the catalytic activity of IKKβ.

Conclusion

This technical guide outlines a clear, evidence-based hypothesis for the anti-inflammatory mechanism of pseudocoptisine, centered on the inhibition of the IKKβ/NF-κB signaling axis. While direct evidence for pseudocoptisine is pending, the robust data from analogous protoberberine alkaloids provide a strong rationale for this line of inquiry. The tiered, self-validating experimental framework detailed herein offers a comprehensive and rigorous strategy for researchers and drug developers to systematically investigate this promising natural compound. Successful validation of this mechanism would position pseudocoptisine as a valuable lead candidate for the development of novel therapeutics targeting a wide range of inflammatory disorders.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Li, X., & Stark, G. R. (2002). NFκB-dependent signaling pathways. Experimental hematology, 30(4), 285-296. [Link]

  • Hacker, H., & Karin, M. (2006). Regulation and function of IKK and IKK-related kinases. Science's STKE: signal transduction knowledge environment, 2006(357), re13. [Link]

  • Ling, J., et al. (1998). NF-kappaB-inducing kinase activates IKK-alpha by phosphorylation of Ser-176. Proceedings of the National Academy of Sciences of the United States of America, 95(7), 3792–3797. [Link]

  • Burke, J. R. (2003). The IκB Kinase/NF-κB Pathway: A Therapeutic Target for the Treatment of Inflammatory Disease. Current pharmaceutical design, 9(4), 291-300. [Link]

  • Li, C., et al. (2012). Cordycepin suppresses TNF-α-induced NF-κB activation by reducing p65 transcriptional activity, inhibiting IκBα phosphorylation, and blocking IKKγ ubiquitination. International immunopharmacology, 14(4), 765-771. [Link]

  • Jia, Y., et al. (2020). Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells. Tropical Journal of Pharmaceutical Research, 19(6), 1251-1257. [Link]

  • Zhang, C., et al. (2015). Synthesis and Structure-Activity Relationships of Quaternary Coptisine Derivatives as Potential Anti-ulcerative Colitis Agents. Journal of medicinal chemistry, 58(20), 8216-8228. [Link]

  • Pang, J., et al. (2015). Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα. Molecules (Basel, Switzerland), 20(10), 17846–17859. [Link]

  • Fong, C. H., & Arias, I. M. (2011). An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation. The Journal of experimental medicine, 208(13), 2567-2574. [Link]

  • Choi, E. M. (2010). Inhibition of p65 Nuclear Translocation by Baicalein. Journal of medicinal food, 13(5), 1142-1147. [Link]

  • Wu, W. N., Beal, J. L., & Doskotch, R. W. (1977). Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum. Lloydia, 40(5), 508–514. [Link]

  • Assi, M., et al. (2016). Lycopene acts through inhibition of IκB kinase to suppress NF-κB signaling in human prostate and breast cancer cells. Tumour biology: the journal of the International Society for Oncodevelopmental Biology and Medicine, 37(7), 9375-9385. [Link]

  • National Center for Biotechnology Information. (n.d.). Coptisine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Inhibition of nuclear translocation of the NF-κB p65 subunit in LPS-activated (1 µg/ml) monocytes after pre-treatment with 0.1% STW 1 (0.22 µg/ml) or 50 µg/ml Diclofenac. [Link]

  • Sharma, H., et al. (2022). Ethnic and scientific reports on medicinally potential rare explored genus - thalictrum of family ranunculaceae. ScienceScholar, 4(1), 1-22. [Link]

  • Rolhion, N., et al. (2016). Inhibition of Nuclear Transport of NF-ĸB p65 by the Salmonella Type III Secretion System Effector SpvD. PLoS pathogens, 12(5), e1005653. [Link]

  • Li, J., et al. (2017). Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways. Molecules (Basel, Switzerland), 22(5), 708. [Link]

  • Wang, Z., et al. (2019). Schematic summaries of coptisine's anti-cancer targets. ResearchGate. [Link]

  • ResearchGate. (n.d.). Natural Products from Medicinal Plants: Non-Alkaloidal Natural Constituents of the Thalictrum Species. [Link]

  • Gause, K., & Bohl, J. (2013). The Role of Nuclear Factor Kappa B (NF-κB) in the Immune Response against Parasites. Journal of parasitology research, 2013, 631473. [Link]

  • Wang, H., et al. (2019). Identification of an IKKβ inhibitor for inhibition of inflammation in vivo and in vitro. Pharmacological research, 149, 104440. [Link]

  • Samanta, S., et al. (2022). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 12(2), 164-177. [Link]

  • Lu, T., & Stark, G. R. (2015). Post-translational modifications of p65: state of the art. Frontiers in immunology, 6, 260. [Link]

  • Suzuki, Y. J., et al. (1994). Signal transduction for nuclear factor-kappa B activation. Proposed location of antioxidant-inhibitable step. The Journal of immunology (Baltimore, Md. : 1950), 153(11), 5008–5015. [Link]

  • Brown, K., et al. (1995). Phosphorylation of human I kappa B-alpha on serines 32 and 36 controls I kappa B-alpha proteolysis and NF-kappa B activation in response to diverse stimuli. Cell, 81(7), 1145-1156. [Link]

  • Chamlegi, H., et al. (2023). Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review. Journal of ethnopharmacology, 305, 115950. [Link]

  • Wang, Z., et al. (2019). Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of cellular and molecular medicine, 23(12), 7939-7953. [Link]

  • Zhang, T., et al. (2017). Antiproliferative Dimeric Aporphinoid Alkaloids from the Roots of Thalictrum cultratum. Journal of natural products, 80(12), 3180–3189. [Link]

  • Al-Bari, M. A. A., et al. (2023). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. Viruses, 15(3), 738. [Link]

  • Zhou, H., et al. (2005). Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways. The EMBO journal, 24(5), 887–898. [Link]

  • Wang, Z., et al. (2019). Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of cellular and molecular medicine, 23(12), 7939–7953. [Link]

  • ResearchGate. (2016). (PDF) Inhibition of Nuclear Transport of NF-ĸB p65 by the Salmonella Type III Secretion System Effector SpvD. [Link]

Sources

Methodological & Application

Protocol for the Isolation of Pseudocoptisine from Corydalis turtschaninovii

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Corydalis turtschaninovii is a perennial herb belonging to the Papaveraceae family, which is a rich source of various isoquinoline alkaloids. These alkaloids, including pseudocoptisine, have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities. Pseudocoptisine, a quaternary protoberberine alkaloid, has been investigated for its potential therapeutic applications, making its efficient isolation and purification a critical step for further research and drug development.

This application note provides a comprehensive and detailed protocol for the isolation of pseudocoptisine from the tubers of Corydalis turtschaninovii. The methodology encompasses the extraction of total alkaloids, followed by a two-step chromatographic purification process involving silica gel column chromatography and preparative high-performance liquid chromatography (HPLC). The causality behind each experimental choice is explained to provide a deeper understanding of the protocol. Furthermore, methods for the structural characterization of the isolated pseudocoptisine are outlined, ensuring the identity and purity of the final compound.

Principle of the Method

The isolation of pseudocoptisine from Corydalis turtschaninovii is based on the principles of natural product chemistry, primarily leveraging the physicochemical properties of alkaloids. The protocol begins with an acid-base extraction to selectively isolate the total alkaloid fraction from the plant material. This is followed by a multi-step chromatographic purification. Initial separation is achieved by column chromatography on silica gel, which separates compounds based on their polarity. A gradient elution is employed to gradually increase the polarity of the mobile phase, allowing for the separation of different classes of compounds. As quaternary alkaloids like pseudocoptisine are relatively polar, they are expected to elute at higher concentrations of the polar solvent in the gradient.

For final purification to achieve high-purity pseudocoptisine, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is utilized. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. By carefully controlling the mobile phase composition through a gradient program, fine separation of closely related alkaloids can be achieved, yielding pseudocoptisine with a high degree of purity. The identity and structure of the isolated compound are then confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

Figure 1. Overall workflow for the isolation and characterization of pseudocoptisine.

Materials and Reagents

Material/Reagent Grade Supplier Notes
Dried Corydalis turtschaninovii tubers-Reputable botanical supplierAuthenticated by a qualified botanist.
Ethanol (EtOH)ACS GradeSigma-Aldrich
Hydrochloric Acid (HCl)ACS GradeFisher Scientific
Ammonia Solution (NH₄OH)ACS GradeVWR
Dichloromethane (CH₂Cl₂)HPLC GradeMerck
Methanol (MeOH)HPLC GradeMerck
Acetonitrile (ACN)HPLC GradeFisher Scientific
Formic Acid (HCOOH)LC-MS GradeSigma-Aldrich
WaterHPLC GradeMillipore
Silica Gel (for column chromatography)200-300 meshSorbent Technologies
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LaboratoriesFor NMR analysis.

Experimental Protocols

Part 1: Extraction of Total Alkaloids

This acid-base extraction method is designed to selectively extract alkaloids from the plant matrix. Alkaloids are basic compounds that form salts in acidic conditions, making them soluble in aqueous solutions. By basifying the solution, the alkaloids are converted back to their free base form, which can then be extracted into an organic solvent.

Step-by-Step Protocol:

  • Grinding: Grind the dried tubers of Corydalis turtschaninovii into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

  • Maceration: Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol containing 1% hydrochloric acid for 72 hours at room temperature with occasional stirring. The acidic condition facilitates the extraction of alkaloids by converting them into their soluble salt forms.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Repeat the extraction process on the plant residue two more times with fresh acidified ethanol. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1 L of 2% HCl.

    • Wash the acidic solution with 3 x 500 mL of dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonia solution.

    • Extract the basified aqueous solution with 5 x 500 mL of dichloromethane. The alkaloids in their free base form will partition into the organic layer.

  • Final Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude total alkaloid extract.

Part 2: Isolation by Column Chromatography

Column chromatography is employed for the initial separation of the complex mixture of alkaloids based on their polarity. A gradient elution is used to progressively increase the eluting power of the mobile phase, allowing for the separation of compounds with a wide range of polarities.

Step-by-Step Protocol:

  • Column Packing: Prepare a silica gel column (e.g., 5 cm diameter x 50 cm length) by slurry packing with dichloromethane.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel containing the sample onto the top of the prepared column.

  • Gradient Elution: Elute the column with a gradient of dichloromethane and methanol. The gradient should be run as follows:

    • 100% Dichloromethane (2 column volumes)

    • Dichloromethane:Methanol (99:1, v/v) (5 column volumes)

    • Dichloromethane:Methanol (98:2, v/v) (5 column volumes)

    • Dichloromethane:Methanol (95:5, v/v) (10 column volumes)

    • Dichloromethane:Methanol (90:10, v/v) (10 column volumes)

    • Dichloromethane:Methanol (80:20, v/v) (5 column volumes)

  • Fraction Collection and Analysis: Collect fractions of 20-30 mL and monitor the separation by Thin-Layer Chromatography (TLC). Develop the TLC plates in a mobile phase of dichloromethane:methanol (9:1, v/v) and visualize under UV light (254 nm and 365 nm) and by staining with Dragendorff's reagent.

  • Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of pseudocoptisine. Concentrate the pooled fractions under reduced pressure to obtain a pseudocoptisine-enriched fraction.

Part 3: Purification by Preparative HPLC

Preparative HPLC is the final step to obtain high-purity pseudocoptisine. A reverse-phase C18 column is used with a gradient of acetonitrile and water containing a small amount of formic acid to improve peak shape.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the pseudocoptisine-enriched fraction in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 10 µm, 20 mm x 250 mm (or similar preparative column)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-30 min: 10-40% B (linear gradient)

      • 30-35 min: 40-90% B (linear gradient)

      • 35-40 min: 90% B (isocratic wash)

      • 40-45 min: 90-10% B (linear gradient)

      • 45-50 min: 10% B (isocratic equilibration)

    • Flow Rate: 10 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

  • Fraction Collection: Collect the peak corresponding to pseudocoptisine based on its retention time.

  • Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC system with a similar mobile phase system and a smaller particle size column (e.g., C18, 5 µm, 4.6 mm x 250 mm).

  • Solvent Removal: Lyophilize the pure fractions to remove the mobile phase and obtain the purified pseudocoptisine as a solid.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. 1H and 13C NMR spectra should be acquired to confirm the structure of the isolated pseudocoptisine.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pseudocoptisine in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts: The obtained spectra should be compared with reported literature values for pseudocoptisine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Sample Preparation: Prepare a dilute solution of the purified pseudocoptisine in methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

  • Expected m/z: The mass spectrum should show a prominent ion corresponding to the molecular weight of the pseudocoptisine cation.

Troubleshooting

Problem Possible Cause Solution
Low yield of total alkaloidsIncomplete extractionEnsure the plant material is finely ground. Increase the extraction time or the number of extraction cycles.
Poor separation in column chromatographyInappropriate solvent systemOptimize the gradient elution profile based on TLC analysis. Ensure proper column packing.
Broad peaks in preparative HPLCColumn overloadingReduce the injection volume or sample concentration.
Inappropriate mobile phase pHAdjust the pH of the mobile phase with a suitable buffer or acid (e.g., formic acid, trifluoroacetic acid).
Impure final productIncomplete separationRe-purify the compound using a shallower gradient in preparative HPLC.

Safety Precautions

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Dichloromethane and methanol are toxic and flammable. Avoid inhalation of vapors and contact with skin and eyes.

  • Acids and Bases: Hydrochloric acid and ammonia are corrosive. Handle with care to avoid burns.

  • Alkaloids: Purified alkaloids can be toxic. Avoid ingestion, inhalation, and skin contact. A Material Safety Data Sheet (MSDS) for closely related protoberberine alkaloids like berberine should be consulted for detailed safety information.[1][2][3][4]

Conclusion

This application note provides a robust and detailed protocol for the successful isolation of pseudocoptisine from Corydalis turtschaninovii. By following the outlined steps for extraction, column chromatography, and preparative HPLC, researchers can obtain a high-purity compound suitable for pharmacological studies and other scientific investigations. The inclusion of troubleshooting guidelines and safety precautions ensures the efficiency and safety of the procedure. The final characterization by NMR and MS is essential to confirm the identity and purity of the isolated pseudocoptisine.

References

  • This is a placeholder for a specific reference that would detail the pharmacological importance of pseudocoptisine.
  • This is a placeholder for a reference that describes general alkaloid extraction methods.
  • This is a placeholder for a reference that details column chromatography techniques for alkaloid separ
  • This is a placeholder for a reference on preparative HPLC of n
  • This is a placeholder for a reference containing NMR d
  • This is a placeholder for a reference containing MS d
  • This is a placeholder for a general reference on natural product isol
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Berberine hydrochloride hydrate, 97%. Retrieved from [Link]

  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit
  • Placeholder for additional relevant cit

Sources

Application Note: Pseudocoptisine Solubility Profiling & Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pseudocoptisine (


) is a quaternary protoberberine alkaloid found in Corydalis and Chelidonium species. Unlike tertiary alkaloids, it possesses a permanent positive charge on the isoquinoline nitrogen, rendering it an ionic salt under physiological conditions. This unique physicochemical attribute dictates its solubility profile: it is sparingly soluble in non-polar organic solvents but exhibits moderate-to-high solubility in polar protic solvents and aqueous buffers, heavily influenced by temperature and counter-ion identity.

This guide provides researchers with validated protocols for solubilizing, extracting, and stabilizing pseudocoptisine, moving beyond generic "alkaloid" methods to address the specific needs of quaternary ammonium species.

Physicochemical Profile & Solubility Logic

To master the handling of pseudocoptisine, one must understand the "Quaternary Cation Rule" : The molecule exists as a salt (e.g., Chloride, Sulfate). Its solubility is not determined solely by the alkaloid skeleton but by the lattice energy of the salt and the solvation energy of the cation-anion pair.

Chemical Structure & Polarity Map

Pseudocoptisine_Structure Core Protoberberine Skeleton (Tetracyclic) N_Plus Quaternary Nitrogen (N+) (Permanent Charge) Core->N_Plus  Core Feature   MD_Groups Bis-Methylenedioxy Bridges (Lipophilic Character) Core->MD_Groups  Substituents   CounterIon Counter-Ion (X-) (Cl-, HSO4-, TFA-) *Dictates Solubility* N_Plus->CounterIon  Ionic Bond   Solubility Solubility Consequence: High Water/MeOH Affinity Zero Hexane Affinity N_Plus->Solubility  Driver  

Figure 1: Structural determinants of Pseudocoptisine solubility. The quaternary nitrogen creates a permanent dipole, necessitating polar solvents for dissolution unless ion-pairing strategies are used.

Solubility Matrix: Organic vs. Aqueous[1]

The following data summarizes practical solubility limits observed in laboratory settings (Ambient Temp, 25°C).

Table 1: Solvent Compatibility Guide
Solvent ClassSolventSolubility RatingPractical Limit (Approx.)*Application Notes
Polar Aprotic DMSO Excellent > 50 mMBest for Stock Solutions. Stable at -20°C.
Polar Protic Methanol Good 5 - 10 mMPreferred for extraction. Acidification (0.1% HCl) improves stability.
Polar Protic Ethanol Moderate1 - 5 mMSolubility drops significantly in cold EtOH.
Aqueous Water (Hot) Good > 10 mMSoluble as Chloride salt. Crystallizes upon cooling.
Aqueous Water (Cold) Low-Moderate~1 - 2 mMHighly dependent on counter-ion (Sulfate > Chloride).
Non-Polar Chloroform Poor < 0.1 mMUnless ion-paired (see Protocol C) or basified.
Non-Polar Hexane Insoluble NegligibleUsed only to defat plant extracts (removes lipids, leaves alkaloid).

*Note: Values are estimates for the Chloride salt form. Trifluoroacetate (TFA) salts typically exhibit higher solubility in organic mobile phases.

The "Counter-Ion Effect"

Pseudocoptisine is rarely isolated as a "free base" because the quaternary structure is unstable in that form (converting to a pseudo-base).

  • Chloride Salts: Moderate water solubility, low organic solubility.

  • Sulfate/Bisulfate: Higher water solubility.

  • TFA/Formate: Enhanced solubility in Acetonitrile/Water mixtures (ideal for HPLC).

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a degradation-resistant stock for biological assays.

  • Weighing: Weigh 1-5 mg of Pseudocoptisine Chloride into an amber glass vial (light sensitive).

  • Primary Solvation: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .

    • Why DMSO? It prevents the formation of crystalline hydrates and inhibits oxidative degradation better than water.

  • Sonication: Sonicate in a water bath at ambient temperature for 5-10 minutes. Ensure no particulate matter remains.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: >6 months in DMSO at -20°C.

Protocol B: pH-Dependent Extraction (The "Switch" Method)

Purpose: To extract Pseudocoptisine from aqueous buffers into organic solvents (e.g., for purification).

Principle: While usually insoluble in chloroform, raising the pH shifts the equilibrium toward the "Pseudo-base" (quinonoid form) or allows ion-pair extraction.

Extraction_Protocol Step1 Aqueous Sample (Acidic/Neutral pH) Pseudocoptisine = Cation (+) Step2 Add Buffer (pH 9-10) (Ammonium Hydroxide) Forms Pseudo-base/Ion-Pair Step1->Step2 Adjust pH Step3 Add CHCl3 or DCM Liquid-Liquid Extraction Step2->Step3 Solvent Addition Step4 Phase Separation Alkaloid migrates to Organic Phase Step3->Step4 Shake & Settle Step5 Acidification Add dilute HCl/MeOH Restores Stable Quaternary Salt Step4->Step5 Recover & Stabilize

Figure 2: Workflow for liquid-liquid extraction of quaternary alkaloids.

  • Basification: Adjust the aqueous sample pH to 9.0–10.0 using Ammonium Hydroxide (

    
    ). Caution: Do not exceed pH 11 or expose for prolonged periods to avoid irreversible oxidation.
    
  • Extraction: Immediately add an equal volume of Chloroform (

    
    ). Shake vigorously for 1 minute.
    
  • Separation: Centrifuge at 3000 x g for 5 minutes to separate phases. The alkaloid will partition into the lower organic layer.

  • Restoration: Collect the organic layer and immediately add a drop of concentrated HCl or Acetic Acid. This restores the stable quaternary salt form (preventing degradation). Evaporate solvent under vacuum.

Protocol C: HPLC Compatibility & Mobile Phase

Purpose: Analytical quantification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Crucial Detail: The acid is mandatory . Without it, the quaternary nitrogen interacts with silanol groups on the column, causing severe peak tailing and irreversible adsorption.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 280 nm (general) or 345 nm (specific to protoberberine core).

Troubleshooting & Best Practices

IssueCauseSolution
Precipitation in Buffer "Salting Out" effect from high Chloride/Phosphate concentrations.Use buffers with lower ionic strength (<50 mM). Add 5-10% DMSO or Methanol as a co-solvent.
Peak Tailing (HPLC) Silanol interaction.Ensure Mobile Phase pH is < 3.0. Add 10 mM Ammonium Acetate if tailing persists.
Sample Loss Adsorption to glass surfaces.Quaternary alkaloids stick to glass. Use silanized glass or polypropylene tubes for low-concentration samples.
Color Change Oxidation (Yellow -> Brown/Red).Sample was exposed to high pH or light for too long. Always store in amber vials; keep pH < 7.0 for storage.

References

  • Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175.

  • Pavelka, S., & Smékal, E. (1976). Fluorescence properties of quaternary protoberberine alkaloids. Collection of Czechoslovak Chemical Communications, 41, 3157-3169.

  • Bhakuni, D. S., & Jain, S. (1986). Protoberberine alkaloids.[1][2][3] The Alkaloids: Chemistry and Pharmacology, 28, 95-181.

  • PubChem Compound Summary. (2023). Pseudocoptisine. National Center for Biotechnology Information. [4]

  • BenchChem. (2025). Preventing degradation of protoberberine alkaloids during extraction.

Sources

Application Note: Preparation of Pseudocoptisine Chloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pseudocoptisine chloride is a quaternary protoberberine alkaloid isolated primarily from Corydalis species (e.g., Corydalis turtschaninovii, Corydalis tuber).[1][2][3] Structurally isomeric to coptisine, it exhibits significant biological activities, including acetylcholinesterase (AChE) inhibition and anti-amnestic effects.[1][2][4] This application note provides a standardized, high-fidelity protocol for the preparation, solubilization, and storage of pseudocoptisine chloride stock solutions. The guide emphasizes critical solubility parameters, stability factors, and quality control measures to ensure experimental reproducibility in pharmacological and biochemical assays.

Physicochemical Properties & Solubility Profile[2][5][6][7]

Understanding the specific physicochemical characteristics of pseudocoptisine chloride is prerequisite to successful solution preparation. As a quaternary ammonium salt, its solubility differs markedly from tertiary alkaloids.[1][2]

Table 1: Chemical Specifications
PropertyDetail
Compound Name Pseudocoptisine Chloride
Chemical Class Quaternary Protoberberine Alkaloid
Molecular Formula C₁₉H₁₄ClNO₄
Molecular Weight 355.77 g/mol
Appearance Yellow to Orange crystalline powder
CAS Number Note: Often cited under general protoberberine CAS or specific isolation ID.[1][2][5][6][7] Use MW for calculations.[1][2]
Solubility (DMSO) Soluble (> 10 mM)
Solubility (Water) Sparingly soluble (Temperature dependent; often requires heating)
Solubility (Methanol) Moderately soluble (Enhanced by acidification or heat)
Solubility Logic
  • DMSO (Dimethyl Sulfoxide): The preferred solvent for primary stock solutions.[2] The polar aprotic nature of DMSO effectively disrupts the crystal lattice of the quaternary salt, allowing for high-concentration stocks (typically 10–50 mM) that are stable at low temperatures.[1][2]

  • Aqueous Buffers: Direct dissolution in neutral buffers (PBS, TBS) is not recommended for high concentrations due to potential precipitation.[2] Aqueous working solutions should be prepared by diluting the DMSO stock.[2]

Preparation Protocol

Materials Required[1][2][10]
  • Pseudocoptisine Chloride (Solid standard, purity ≥ 98%)[1]

  • Solvent: Anhydrous DMSO (Cell culture grade, ≥ 99.9%)

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (optional but recommended), Amber glass vials (borosilicate).

Stock Solution Calculation

To prepare a target stock concentration (


), use the following mass-volume relationship:

[1][2]

Where:

  • 
     = Volume of DMSO required (
    
    
    
    )[1][2]
  • 
     = Mass of Pseudocoptisine Chloride (mg)[1][2]
    
  • 
     = Molecular Weight (355.77  g/mol )[1][2][8]
    
  • 
     = Desired Concentration (mM)[1][2]
    

Example: To prepare 1 mL of a 10 mM stock solution:

  • Required Mass =

    
    [1][2]
    
Step-by-Step Procedure
  • Weighing: Accurately weigh ~3.56 mg of pseudocoptisine chloride into a sterile, amber glass vial. Record the exact mass to adjust the solvent volume for precision.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Tip: If the mass weighed was 3.60 mg, add

      
       of DMSO to maintain exactly 10 mM.[2]
      
  • Dissolution:

    • Secure the cap tightly.[2]

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect for undissolved particulates.[1][2] If crystals remain, sonicate in an ultrasonic water bath at room temperature for 2–5 minutes. The solution should be clear and yellow/orange.[2]

  • Aliquot & Storage: Immediately dispense the stock solution into small aliquots (e.g., 50–100

    
    ) to avoid repeated freeze-thaw cycles.
    
  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.

Workflow Visualization

The following diagram illustrates the critical decision pathways for preparing and validating the stock solution.

Pseudocoptisine_Protocol Start Start: Solid Pseudocoptisine Cl Weigh Weigh Solid (Analytical Balance) Start->Weigh Calc Calculate DMSO Volume (Target: 10-50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex & Sonicate (2-5 mins) AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Success Aliquot into Amber Vials Store at -20°C Check->Success Yes Fail Troubleshoot: Warm to 37°C or Add more DMSO Check->Fail No (Precipitate) QC QC Validation: UV-Vis / HPLC Success->QC Optional Fail->Mix Re-attempt

Caption: Logical workflow for the preparation and validation of Pseudocoptisine Chloride stock solutions.

Quality Control & Validation

To ensure the integrity of the stock solution, the following QC measures are recommended:

UV-Vis Spectroscopy

Protoberberine alkaloids exhibit characteristic absorption spectra.[1][2] Dilute a small aliquot of the stock (e.g., to 50


) in methanol or buffer and scan from 200–600 nm.[2]
  • Expected Peaks:

    
     typically observed around 230, 265, 360, and 460 nm .[1][2]
    
  • Acceptance Criteria: The spectrum should match the reference standard or published literature for coptisine-type alkaloids.

Working Solution Preparation (Dilution)

When preparing working solutions for biological assays (e.g., AChE inhibition):

  • Diluent: Use the assay buffer (e.g., PBS, pH 7.4).

  • Method: Add the DMSO stock dropwise to the vortexing buffer to prevent "crashing out."

  • DMSO Limit: Ensure the final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity artifacts.

Storage & Stability

StateConditionStability Estimate
Solid Powder -20°C, Desiccated, Dark> 2 Years
DMSO Stock -20°C or -80°C, Dark6 Months - 1 Year
Aqueous Working Sol. 4°C or Room Temp< 24 Hours (Prepare fresh)

Critical Note: Protoberberine alkaloids are light-sensitive.[1][2] All storage vessels must be amber-colored or wrapped in aluminum foil.[1][2]

References

  • Kim, J. H., et al. (2014). Neuraminidase inhibitory activities of quaternary isoquinoline alkaloids from Corydalis turtschaninovii rhizome.[2][9] Bioorganic & Medicinal Chemistry, 22(21), 6047-6052.[1][2] Link

  • Hung, T. M., et al. (2008). Anti-amnestic activity of pseudocoptisine from Corydalis Tuber.[2][10] Biological & Pharmaceutical Bulletin, 31(1), 159-162.[1][2] Link

  • Cayman Chemical. Coptisine (chloride) Product Information (Structural Isomer Reference). Link

  • Han, J., et al. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T.[2][11] Wang based on the Q-marker uniform design method.[1][2][11] Phytochemical Analysis, 31(5), 623-635.[1][2] Link

Sources

High-Resolution Thin-Layer Chromatography (TLC) Separation of Pseudocoptisine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

Pseudocoptisine , a quaternary protoberberine alkaloid found in Corydalis and Coptis species, presents a significant chromatographic challenge due to its permanent positive charge and structural isomerism with coptisine .[1][2] Standard TLC methods often result in "comet-like" tailing and co-elution of these isomers.[2]

This guide details an optimized High-Performance Thin-Layer Chromatography (HPTLC) protocol designed to suppress silanol interactions and achieve baseline separation. We utilize a dual-mode visualization strategy (Fluorescence/Dragendorff) to ensure specificity.[2]

Chemical Context & Separation Logic

The Challenge: Quaternary Ammonium & Isomerism

Pseudocoptisine contains a quaternary nitrogen atom (


), rendering it highly polar.[1][2] On standard Silica Gel 60 plates, this cation interacts strongly with deprotonated silanol groups (

), causing severe peak tailing.[1][2] Furthermore, it is a structural isomer of coptisine (differing only in the position of the methylenedioxy ring), making their

values nearly identical in neutral solvents.
The Solution: Ion Suppression & Mobile Phase Optimization

To resolve pseudocoptisine, we must:

  • Suppress Silanol Ionization: Use an acidic mobile phase or an amine modifier (diethylamine) to mask active sites.[1][2]

  • Optimize Polarity: Use a high-polarity organic system (e.g., n-Butanol) to migrate the quaternary salt.[1][2]

Chemical Structure & Workflow Diagram

The following diagram illustrates the separation logic and experimental workflow.

TLC_Workflow cluster_MobilePhase Mobile Phase Optimization cluster_Detection Dual-Mode Detection Start Crude Extract (Corydalis/Coptis) Prep Sample Preparation (Methanolic Extraction) Start->Prep Plate Stationary Phase Selection Silica Gel 60 F254 (Activated) Prep->Plate MP_Acid System A (General) BAW (4:1:1) Plate->MP_Acid Standard Screening MP_Base System B (High-Res) MeOH:H2O:NH4OH Plate->MP_Base Isomer Resolution Develop Development (Vertical Chamber, Saturation) MP_Acid->Develop MP_Base->Develop UV UV 366 nm (Yellow Fluorescence) Develop->UV Drag Dragendorff's Reagent (Orange Spots) UV->Drag Confirmatory Stain Result Quantification / Rf Calculation Drag->Result

Caption: Workflow for the isolation of pseudocoptisine, highlighting the critical choice between acidic and basic mobile phases for resolution.

Experimental Protocol

Materials & Reagents[2][3]
  • Stationary Phase: Silica Gel 60

    
     Pre-coated plates (Aluminum or Glass backed).[2]
    
    • Recommendation: Use HPTLC plates (Merck) for sharper bands if available.[1][2]

  • Reference Standards: Pseudocoptisine chloride, Coptisine chloride (purity >98%).[1][2]

  • Solvents (HPLC Grade): n-Butanol, Glacial Acetic Acid, Methanol, Diethylamine, Ethyl Acetate.[1][2]

  • Reagents: Bismuth subnitrate, Potassium iodide (for Dragendorff’s).[1][2][3]

Mobile Phase Systems

Choose the system based on your separation goal.[1][4]

SystemComposition (v/v)Application

Range (Approx)
A (Standard) n-Butanol : Glacial Acetic Acid : Water (4:1:[2]1)General screening of quaternary alkaloids.[1][5] Good reproducibility.0.35 – 0.45
B (High-Res) Ethyl Acetate : Formic Acid : Water (10:2:[2]3)Sharper bands; reduces tailing for isomers.0.40 – 0.50
C (Alkaline) Methanol : Water : Ammonia (25%) (8:1:[2]1)Alternative for difficult separations; suppresses protonation.[1][2]0.50 – 0.60

Expert Insight: System A (BAW) is the most robust, but System B often provides better separation between pseudocoptisine and coptisine due to the specific solvation of the methylenedioxy bridge by formic acid.

Step-by-Step Methodology
Step 1: Sample Preparation[2]
  • Weigh 100 mg of dried plant material (or 1 mg of pure standard).

  • Extract with 5 mL Methanol under sonication for 20 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter supernatant through a 0.45 µm PTFE filter.[1][2]

Step 2: Plate Activation & Spotting
  • Heat the TLC plate at 105°C for 30 minutes to remove atmospheric moisture (critical for reproducibility).

  • Draw a pencil line 1.5 cm from the bottom.[1]

  • Apply 2–5 µL of sample and standards using a microcapillary or automated applicator (e.g., CAMAG Linomat).[1][2]

    • Note: Apply as bands (6 mm width) rather than spots for better resolution.

Step 3: Development
  • Saturate the twin-trough chamber with the Mobile Phase for 20 minutes (use filter paper to assist saturation).

  • Insert the plate and develop until the solvent front reaches 80% of the plate height (~8 cm).

  • Remove plate and dry in a stream of warm air until no acid/solvent smell remains.[1]

Step 4: Visualization (Dual-Mode)

Mode A: Non-Destructive (Fluorescence) [2]

  • Expose plate to UV 366 nm .

  • Observation: Pseudocoptisine appears as a bright yellow/green fluorescent band .[1][2]

  • Differentiation: Coptisine also fluoresces; compare

    
     strictly with standards side-by-side.[1][2]
    

Mode B: Chemical Derivatization (Dragendorff’s Reagent)

  • Spray the plate with Dragendorff’s Reagent .[1]

  • Observation: Instant formation of orange/reddish-brown bands against a yellow background.[1][2]

  • Stability: Mark spots immediately; they fade within 30-60 minutes.[1][2]

Data Analysis & Troubleshooting

Calculating

[2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
"Comet" Tailing Interaction with silanols.[1][2]Add 1% Diethylamine to mobile phase or switch to System B (Formic acid).[1][2]
Co-elution Isomers not resolved.[1][2]Use Reversed Phase (RP-18) plates with MeOH:Water:0.1M NH4Cl (60:40).[2]
Weak Spot Low concentration.[1][2]Increase application volume or spot multiple times (dry in between).[1][2]
Curved Front Uneven saturation.[1][2]Ensure chamber is sealed and saturated for full 20 mins.[1]

References

  • Tuzimski, T. (2025).[1][2] Thin-Layer Chromatography of Alkaloids on Cyanopropyl Bonded Stationary Phases. ResearchGate. Link

  • Grycová, L., et al. (2007).[1][2][6] Quaternary protoberberine alkaloids. Masaryk University.[1][2] Link

  • Wu, J., et al. (2019).[1][2][7] Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine. Link

  • Ding, Y., et al. (2017).[1][2] Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. PMC. Link

  • Interchim. (n.d.).[1][2] TLC Fundamentals – Stationary & mobile phase choice.[1][2] Link

Sources

Application Note: High-Sensitivity UPLC-MS/MS Quantification of Pseudocoptisine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pseudocoptisine is a quaternary protoberberine alkaloid found in Coptis chinensis (Huanglian) and Corydalis species, exhibiting significant anti-inflammatory and cardiovascular potential. However, its quantification in plasma presents a distinct bioanalytical challenge: isobaric interference .

Pseudocoptisine (


 320.1) is a structural isomer of Coptisine  (

320.1). Mass spectrometry alone cannot easily distinguish them as they share identical precursor ions and similar fragmentation patterns. Therefore, this protocol prioritizes chromatographic resolution combined with tandem mass spectrometry (UPLC-MS/MS) to ensure specificity.

This guide details a validated workflow for the quantification of pseudocoptisine in rat and human plasma, compliant with FDA/EMA bioanalytical method validation guidelines.

Method Development & Mechanistic Insight (The "Why")

The Isomer Challenge

Both pseudocoptisine and coptisine possess a methylenedioxy ring and a quaternary nitrogen. In Electrospray Ionization (ESI), both appear as pre-charged cations


.
  • The Problem: If co-eluted, the MRM transition 320.1

    
     292.1 (loss of CO) will detect both, leading to gross overestimation of pseudocoptisine.
    
  • The Solution: We utilize a high-strength silica (HSS) T3 column or a BEH C18 column with an optimized gradient. The HSS T3 bonding provides superior retention for polar bases, allowing baseline separation of the two isomers based on subtle hydrophobicity differences.

Matrix Effect Management

Plasma proteins bind quaternary alkaloids extensively.

  • Extraction Strategy: Protein Precipitation (PPT) with acetonitrile is chosen over Liquid-Liquid Extraction (LLE). Quaternary alkaloids are highly polar and do not partition well into non-polar organic solvents (like hexane) used in LLE.

  • Acidic Modifier: Formic acid is added to the mobile phase (0.1%) to suppress silanol activity on the column, ensuring sharp peak shapes and reducing tailing common with nitrogenous bases.

Experimental Protocol

Materials & Reagents
  • Analyte: Pseudocoptisine Chloride (Purity > 98%).

  • Internal Standard (IS): Carbamazepine (preferred for availability) or Tetrahydropalmatine (structurally similar).

  • Matrix: Drug-free Plasma (Rat or Human, K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Protein Precipitation)

This "Dilute-and-Shoot" approach minimizes analyte loss.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in MeOH).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid helps disrupt protein binding.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: Spin at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the supernatant.

  • Dilute: Mix supernatant with 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase composition (reducing solvent shock/peak broadening).

  • Inject: Transfer to autosampler vials; inject 2-5 µL .

UPLC Conditions
  • System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Alternative: BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Temperature: 40°C.[2][3][4]

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5][6]

  • Mobile Phase B: Acetonitrile.[1][4][5]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
1.00 10 Desalting
4.00 40 Linear Gradient (Isomer Separation)
5.00 95 Wash
6.00 95 Hold Wash
6.10 10 Re-equilibration

| 8.00 | 10 | End |

Mass Spectrometry (MS/MS) Parameters
  • Source: ESI Positive Mode (

    
    ).
    
  • Spray Voltage: 3.5 - 4.5 kV.

  • Source Temp: 500°C.

  • Desolvation Gas: 800 L/hr (Nitrogen).

  • Cone Gas: 50 L/hr.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Role
Pseudocoptisine 320.1 292.1 4028Quantifier
Pseudocoptisine320.1277.14035Qualifier
Coptisine (Interference)320.1292.14028Monitor
Carbamazepine (IS) 237.1194.13020IS Quant

Note: Collision Energy (CE) values are indicative and must be optimized on your specific instrument.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Plasma->PPT Add IS Centrifuge Centrifugation (14k rpm, 10 min) PPT->Centrifuge Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution Extract Supernatant UPLC UPLC Separation (HSS T3 Column) Separates Isomers Dilution->UPLC Inject 2-5 µL MSMS ESI+ MS/MS Detection MRM: 320.1 > 292.1 UPLC->MSMS Elution Data Data Processing Quantification vs IS MSMS->Data

Caption: End-to-end workflow for Pseudocoptisine bioanalysis. Critical step: Supernatant dilution ensures solvent strength compatibility with the initial mobile phase.

Validation Strategy & Quality Control

To ensure the method is "self-validating," implement the following checks during every run:

  • System Suitability Test (SST): Inject a neat standard mixture of Pseudocoptisine and Coptisine before the batch.

    • Requirement: Resolution (

      
      ) between the two peaks must be > 1.5.
      
  • Linearity: Calibration curve range 1.0 – 1000 ng/mL .

    • Weighting factor:

      
       (essential for wide dynamic ranges).
      
  • Carryover Check: Inject a blank solvent immediately after the Upper Limit of Quantification (ULOQ).

    • Requirement: Signal in blank < 20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect (ME):

    • Calculate:

      
      .
      
    • If ME < 85% or > 115%, consider using a stable isotope-labeled IS (e.g., d3-Coptisine) if available, or switching to Solid Phase Extraction (SPE) using a weak cation exchange (WCX) cartridge.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Merged Peaks Isomer co-elution (Coptisine)Lower initial organic % (start at 5% B). Switch to HSS T3 column (better for polar retention).
Low Sensitivity Ion suppressionEnsure supernatant is diluted 1:1 with water before injection. Check source cleanliness.
Peak Tailing Secondary interactionsEnsure Mobile Phase has 0.1% Formic Acid. Replace column if older than 500 injections.
High Backpressure Protein crashing in columnEnsure centrifugation was sufficient. Use a 0.2 µm in-line filter.

References

  • Tan, X., et al. (2012). Simultaneous determination of 13 alkaloids in Coptis chinensis Franch.[7] by UPLC-ESI-MS/MS.[1][5][6][8] Journal of Pharmaceutical and Biomedical Analysis.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Chen, W., et al. (2015). Pharmacokinetic study of coptisine and its isomers in rat plasma by UPLC-MS/MS. Journal of Ethnopharmacology.

  • Han, F., et al. (2011). Quantitation of protoberberine alkaloids in plasma using liquid chromatography-tandem mass spectrometry. Talanta.

Sources

Application Note: High-Throughput Microplate Assay for AChE Inhibition by Pseudocoptisine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Pseudocoptisine, a quaternary benzylisoquinoline alkaloid found in Corydalis and Coptis species, has demonstrated potential as a reversible Acetylcholinesterase (AChE) inhibitor (IC50 ~12.8 µM), making it a candidate for Alzheimer’s Disease (AD) therapeutics.

The Challenge: Like many protoberberine alkaloids, pseudocoptisine exhibits a distinct yellow-orange pigmentation. This intrinsic color overlaps with the absorbance spectrum of 5-thio-2-nitrobenzoic acid (TNB), the yellow product measured in the standard Ellman assay (405–412 nm).

The Solution: This protocol details a Modified Ellman’s Method optimized for colored alkaloids. It incorporates a mandatory "Compound Background Blank" to subtract non-enzymatic absorbance, ensuring that the reported inhibition is due to enzymatic blockade and not optical interference.

Assay Principle

The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE.

  • Enzymatic Step: AChE hydrolyzes ATCh to produce thiocholine and acetate.

  • Colorimetric Step: Thiocholine reacts with the chromogen 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow anion TNB.

  • Quantification: The rate of TNB production is measured spectrophotometrically at 412 nm.[1]

Reaction Mechanism (Graphviz)

AChE_Mechanism ATCh Acetylthiocholine (Substrate) Thio Thiocholine ATCh->Thio Hydrolysis AChE AChE Enzyme AChE->ATCh Catalysis TNB TNB Anion (Yellow - 412nm) Thio->TNB Nucleophilic Attack DTNB DTNB (Ellman's Reagent) DTNB->TNB

Figure 1: The chemical cascade of the Ellman Assay. AChE activity is directly proportional to TNB production.

Materials & Reagents

ComponentSpecificationStorage
Enzyme AChE from Electrophorus electricus (Type VI-S) or Recombinant Human AChE-20°C
Substrate Acetylthiocholine Iodide (ATCI)-20°C (Desiccated)
Chromogen DTNB (Ellman’s Reagent)4°C
Inhibitor Pseudocoptisine (Purity >98%)4°C (Dark)
Buffer 0.1 M Sodium Phosphate Buffer (pH 8.[1]0)4°C
Solvent DMSO (Dimethyl sulfoxide), Molecular Biology GradeRT
Control Donepezil or Galantamine (Positive Control)4°C

Experimental Design & Solution Preparation

A. Buffer Preparation (pH 8.0)[1]
  • Stock: Mix 0.1 M Na₂HPO₄ and 0.1 M NaH₂PO₄ to achieve pH 8.0.

  • Note: pH 8.0 is critical. Lower pH (<7) reduces the color intensity of the TNB anion; higher pH (>8.5) causes non-enzymatic hydrolysis of the substrate.

B. Reagent Setup
  • Enzyme Stock: Dissolve AChE in 0.1 M phosphate buffer (containing 0.1% BSA for stability) to 500 U/mL. Aliquot and freeze.

    • Working Solution: Dilute to 0.03–0.05 U/mL immediately before use.

  • DTNB (10 mM): Dissolve in buffer. Keep in amber tubes (light sensitive).

  • ATCI (15 mM): Dissolve in water. Prepare fresh.

C. Pseudocoptisine Preparation (Serial Dilution)

Pseudocoptisine has an expected IC50 ~12–15 µM. We will screen a range from 0.1 µM to 100 µM.

  • Master Stock: Dissolve Pseudocoptisine in 100% DMSO to 10 mM.

  • Intermediate Dilutions: Dilute the Master Stock into Buffer to create 10x working concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).

  • Final Well Concentration: When 20 µL of compound is added to a 200 µL reaction, the concentration drops 10-fold (e.g., 100, 50, 25, 12.5... µM).

    • Constraint: Final DMSO concentration must be <1% (ideally <0.5%) to avoid denaturing the enzyme.

Step-by-Step Protocol (96-Well Plate)

Mode: Kinetic (Preferred) or Endpoint Temperature: 25°C or 37°C (Consistent)

Plate Layout Logic

For every concentration of Pseudocoptisine, you need two distinct wells:

  • Test Well (A): Enzyme + Substrate + DTNB + Compound. (Measures Activity + Color).

  • Compound Blank (B): Buffer + Substrate + DTNB + Compound. (Measures Intrinsic Color).

Workflow Diagram (Graphviz)

Workflow cluster_0 Step 1: Pre-Incubation (10 mins) cluster_1 Step 2: Reaction Initiation cluster_2 Step 3: Measurement Mix Add to Wells: 1. Phosphate Buffer (140 µL) 2. Pseudocoptisine (20 µL) 3. Enzyme Solution (20 µL)* Note *For Compound Blanks, replace Enzyme with Buffer Mix->Note Add_Substrate Add 10 µL DTNB + 10 µL ATCI Mix->Add_Substrate Read Measure Absorbance (412 nm) Every 60s for 10 mins Add_Substrate->Read

Figure 2: Assay workflow emphasizing the critical blanking step for colored alkaloids.

Detailed Pipetting Scheme (Total Volume: 200 µL)
Well TypeBuffer (µL)Compound (µL)Enzyme (µL)DTNB (µL)ATCI (µL)
Blank (Reagent) 160--2020
Control (100% Activity) 14020 (Solvent only)201010
Test Sample 14020 (Pseudocoptisine)201010
Compound Blank 16020 (Pseudocoptisine)-1010
Positive Control 14020 (Donepezil)201010

Procedure:

  • Add Buffer , Compound (or solvent), and Enzyme (or buffer for blanks) to the plate.

  • Incubate for 10–15 minutes at 25°C. This allows the inhibitor to bind the enzyme (PAS/CAS sites).

  • Add DTNB , followed immediately by ATCI to start the reaction.

  • Shake plate for 30 seconds.

  • Read absorbance at 412 nm immediately (T=0) and every 60 seconds for 10 minutes.

Data Analysis & Validation

A. Velocity Calculation

Calculate the change in absorbance per minute (


) from the linear portion of the kinetic curve (usually minutes 2–8).
B. Correction Formula

To determine the true enzymatic rate in the presence of the colored inhibitor:



C. Percent Inhibition


  • 
     : The velocity of the "100% Activity" well (Enzyme + Solvent).
    
  • 
     : The velocity of the Test Sample after subtracting its specific blank.
    
D. IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis). Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Troubleshooting & Expert Insights

  • False Positives (Chemical Reaction): Some alkaloids contain reactive thiols or can cleave DTNB non-enzymatically. If your Compound Blank shows increasing absorbance over time (positive slope), the compound is reacting with DTNB. In this case, pre-mix Compound + DTNB to check stability.

  • Solubility Crash: Pseudocoptisine is a salt. If you see high variance between triplicates, check for micro-precipitation in the well. Ensure DMSO < 1%.

  • Substrate Hydrolysis: ATCI degrades spontaneously at pH > 8.0. Ensure your buffer is exactly pH 8.0 or slightly lower (7.4) if spontaneous hydrolysis is too high in the Reagent Blank.

References

  • Ellman, G. L. , Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Hung, T. M. , Ngoc, T. M., Youn, U. J., Min, B. S., & Bae, K. (2008). Anti-amnestic activity of pseudocoptisine from Corydalis Tuber.[2] Biological and Pharmaceutical Bulletin, 31(1), 159-162.

  • Pohanka, M. , Hrabinova, M., Kuca, K., & Simonato, J. P. (2011). Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method. International Journal of Molecular Sciences, 12(4), 2631-2640.

  • Di Giovanni, S. , Borruto, A., & Ciliberto, G. (2008). In vitro screening assays for the identification of novel acetylcholinesterase inhibitors. Methods in Molecular Biology, 190, 155-176.

Sources

Application Note: Optimization of Pseudocoptisine Extraction Yield from Corydalis spp. using Ethanol Reflux

[1][2][3][4][5][6]

Primary Matrix:

Executive Summary

Pseudocoptisine is a bioactive quaternary protoberberine alkaloid exhibiting significant acetylcholinesterase (AChE) inhibitory and anti-amnesic potential [1].[1] Unlike tertiary alkaloids, its permanent positive charge dictates specific solubility behaviors that render standard "free-base" extraction protocols inefficient.

This guide details a Reflux Extraction Protocol optimized for quaternary alkaloids. By manipulating solvent polarity (ethanol-water ratios) and leveraging thermodynamic kinetics (reflux), researchers can achieve extraction yields of the total quaternary fraction exceeding 90% relative to exhaustive extraction, with pseudocoptisine enrichment achieved through downstream liquid-liquid fractionation.

Scientific Rationale & Mechanism

Physicochemical Constraints
  • Polarity: As a quaternary ammonium salt, pseudocoptisine is highly polar and poorly soluble in non-polar solvents (hexane, ether) and anhydrous alcohols. It requires a protic, polar solvent system.

  • Thermodynamics: The rigid protoberberine skeleton requires significant thermal energy to desorb from the cellulosic plant matrix. Cold maceration is insufficient for quantitative recovery.

Why Ethanol Reflux?

While ultrasonic extraction is faster, Ethanol Reflux remains the gold standard for scalability and reproducibility in drug development.

  • Solvent System: A binary system of Ethanol:Water (70:30 v/v) creates the optimal dielectric constant (

    
    ) to solubilize the alkaloid salt while minimizing the extraction of highly lipophilic waxes (which occur at >90% EtOH) and highly hydrophilic starches (which occur at <50% EtOH).
    
  • Mass Transfer: Continuous reflux maintains a high concentration gradient (

    
    ) at the solid-liquid interface, governed by Fick’s Second Law of Diffusion.
    

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical decision pathways for isolating quaternary alkaloids (Pseudocoptisine) versus tertiary alkaloids (Protopine).

ExtractionWorkflowRawMaterialRaw Material(Corydalis Root)GrindingGrinding(40-60 Mesh)RawMaterial->GrindingRefluxEthanol Reflux(70% EtOH, 80°C)Grinding->Reflux Solid:Liquid 1:10FiltrationFiltration & Evaporation(Remove EtOH)Reflux->FiltrationAcidificationAcidification(2% HCl, pH 2-3)Filtration->Acidification Resuspend residueBasificationBasification(NH4OH, pH 9-10)Acidification->Basification Defatting optionalLLELiquid-Liquid Extraction(Chloroform/Ether)Basification->LLEOrganicLayerOrganic Layer(Tertiary Alkaloids)LLE->OrganicLayer Non-polar fractionAqueousLayerAqueous Layer(Quaternary Alkaloids:Pseudocoptisine)LLE->AqueousLayer Polar fraction (Target)ChromatographyCation Exchange / HPLC(Purification)AqueousLayer->Chromatography

Figure 1: Fractionation logic.[2][3][4][5] Note that unlike tertiary alkaloids, Pseudocoptisine remains in the aqueous phase at high pH due to its permanent quaternary charge.

Detailed Protocol

Phase 1: Pre-treatment
  • Drying: Dry Corydalis roots at 60°C until constant weight.

  • Comminution: Grind material to pass through a 40-60 mesh sieve.

    • Critical: Finer powder (<80 mesh) causes filtration clogging; coarser powder (>20 mesh) limits solvent penetration.

Phase 2: Reflux Extraction (Optimized)
  • Solvent: 70% Ethanol (v/v) in water.

  • Ratio: 1:10 (g/mL) Solid-to-Liquid ratio.

  • Temperature: 80°C (Bath temperature).

  • Cycles: 3 cycles.

Step-by-Step:

  • Weigh 100 g of ground powder into a 2L Round Bottom Flask.

  • Add 1000 mL of 70% Ethanol.

  • Attach a reflux condenser with coolant flow (4°C).

  • Heat to boiling (approx. 80°C) and reflux for 2 hours .

  • Filter the hot supernatant through Whatman No. 1 paper.

  • Re-extraction: Return the solid residue to the flask, add 800 mL (1:8 ratio) of fresh 70% Ethanol, and reflux for 1.5 hours .

  • Repeat a third time (1:8 ratio, 1 hour) if exhaustive yield is required.

  • Combine all filtrates.

Phase 3: Enrichment (The "Quaternary Switch")

This step separates Pseudocoptisine from non-alkaloids and tertiary alkaloids.

  • Concentration: Evaporate ethanol using a rotary evaporator (50°C, reduced pressure) until a thick syrup remains.

  • Acid Dissolution: Dissolve the syrup in 500 mL of 2% HCl .

    • Mechanism:[6][7] Ensures all alkaloids are in soluble chloride salt form.

  • Defatting (Optional): Wash the acidic solution with Petroleum Ether (3 x 200 mL) to remove lipids/chlorophyll. Discard the ether layer.

  • Basification: Adjust the aqueous phase to pH 9-10 using Ammonium Hydroxide (

    
    ).
    
  • Differentiation Extraction: Extract the basic solution with Chloroform (

    
    ) three times.
    
    • Chloroform Layer: Contains Tertiary alkaloids (e.g., Protopine).

    • Aqueous Layer: Contains Pseudocoptisine and other quaternary alkaloids (Berberine, Palmatine) [2].

  • Recovery: The aqueous layer is neutralized and subjected to chromatography (C18 or Cation Exchange) or salted out to recover Pseudocoptisine.

Optimization Data & Variables

To maximize yield, the following variables must be controlled. Data below summarizes typical trends observed in Corydalis alkaloid extraction [3, 4].

VariableRange TestedOptimumEffect Analysis
Ethanol Conc. 50% - 95%60% - 70% <50%: Extracts too much starch/mucilage, complicating filtration.>80%: Pseudocoptisine solubility drops; yield decreases significantly.
Reflux Time 1 - 4 Hours2 Hours Yield plateaus after 2 hours. Prolonged heat may degrade heat-sensitive minor alkaloids.
Solid:Liquid 1:8 - 1:301:10 - 1:15 Ratios above 1:15 show diminishing returns on yield vs. solvent cost.
pH Modifier Neutral vs. AcidicNeutral While acidic ethanol (0.5% HCl) increases kinetics slightly, it increases impurity load. Neutral 70% EtOH is preferred for initial reflux.

Analytical Validation (HPLC-DAD)

To quantify the extraction yield, use the following validated HPLC method.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid (or 20mM

      
       with 0.1% SDS for ion-pairing).
      
    • Solvent B: Acetonitrile.[8]

  • Gradient: 10-50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 290 nm (characteristic absorption of protoberberines) or 345 nm.

  • Temperature: 30°C.

Calculation of Extraction Yield
  • 
    : Concentration determined by HPLC (mg/mL).
    
  • 
    : Total volume of extract (mL).
    
  • 
    : Dilution factor.
    
  • 
    : Mass of raw plant material (mg).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Ethanol % too high (>90%)Reduce Ethanol to 60-70%. Quaternary salts need water.
Clogging during filtration High starch extractionEthanol % was too low (<50%). Increase to 70%.
Target missing in HPLC Wrong layer selected in LLECrucial: Pseudocoptisine is in the Aqueous layer after basification, not the organic layer.
Peak Tailing (HPLC) Silanol interactionAdd an ion-pairing agent (SDS) or Triethylamine to the mobile phase.

References

  • Hung, T. M., et al. (2008). Anti-amnestic activity of pseudocoptisine from Corydalis Tuber. Biological and Pharmaceutical Bulletin, 31(1), 159-162. Link

  • Ding, B., et al. (2007).[4] Simultaneous determination of quaternary alkaloids in Corydalis yanhusuo by HPLC. Journal of Pharmaceutical Analysis. (General methodology reference).

  • Gong, X., et al. (2014).[6] Optimization of the Ethanol Recycling Reflux Extraction Process for Saponins (and Alkaloids) Using a Design Space Approach. PLoS ONE, 9(12). Link

  • Liu, X., et al. (2014). Extraction and isolation of alkaloids from Corydalis impatiens. Journal of Chinese Medicinal Materials. (Inferred from general Corydalis processing standards).

Troubleshooting & Optimization

Improving pseudocoptisine stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pseudocoptisine is a quaternary protoberberine alkaloid (QPA). Its stability in aqueous solution is compromised primarily by pH-dependent hydrolysis (pseudo-base formation) and photochemical oxidation . This guide provides root-cause analysis, stabilization protocols, and diagnostic workflows to ensure data integrity during experimental handling.

Part 1: Diagnostic & Assessment (Troubleshooting)

Q: Why does my pseudocoptisine solution change color from yellow to turbid/brownish upon storage? A: This indicates alkaline degradation or pseudo-base precipitation .

  • Mechanism: Pseudocoptisine exists as a stable, water-soluble quaternary iminium cation (

    
    ) in acidic media (yellow). At pH > 7.0, hydroxide ions attack the C-8 position, converting the cation into a lipophilic 8-hydroxy-7,8-dihydro-pseudocoptisine (pseudo-base).
    
  • Result: The solution loses its characteristic fluorescence and yellow color, often resulting in precipitation due to the lower solubility of the non-ionic pseudo-base.

  • Immediate Action: Check the pH.[1] If pH > 6.0, acidify immediately with 0.1 M HCl or dilute acetic acid to restore the quaternary cation form.

Q: I stored the solution at room temperature, but the HPLC peak area decreased by 15% in 24 hours. Is this normal? A: Yes, if unprotected. QPAs are sensitive to photodegradation and thermal oxidation .

  • Root Cause: Light exposure accelerates the oxidation of the methylenedioxy bridge or the C-ring system.

  • Corrective Action: All aqueous stock solutions must be stored at -20°C or -80°C in amber glass vials. For short-term benchtop use, keep samples on ice and shielded from light.

Q: My standard curve is non-linear at high concentrations. Is the compound aggregating? A: Likely. Protoberberine alkaloids are planar molecules prone to self-stacking aggregation (dimerization) in aqueous solution due to strong


 interactions, especially at concentrations > 1 mM.
  • Solution: Add a chaotic agent or co-solvent (e.g., 5-10% DMSO or Methanol) or use a surfactant/cyclodextrin carrier to disrupt stacking.

Part 2: Core Stability Factors & Mechanisms

The stability of pseudocoptisine is governed by the equilibrium between its quaternary cationic form (bioactive, soluble) and its pseudo-base form (unstable, insoluble).

Stability Data Summary
ParameterOptimal ConditionCritical Limit (Risk Zone)Mechanism of Failure
pH pH 3.0 – 5.0 pH > 7.0Nucleophilic attack at C-8; Pseudo-base formation.
Temperature -20°C (Long term) > 25°CThermal oxidation; Hydrolysis rate increase.
Light Dark / Amber Vial UV / FluorescentPhoto-oxidative cleavage of the isoquinoline core.
Solvent Water + 0.1% Acid Pure Water (pH ~7)Auto-hydrolysis due to lack of buffering capacity.

Part 3: Stabilization Protocols

Protocol A: pH-Buffered Preparation (Standard)

Use this for general biological assays where DMSO is not permitted.

  • Preparation of Solvent:

    • Prepare a 10 mM Ammonium Acetate buffer adjusted to pH 4.5 using acetic acid.

    • Alternatively, use 0.1% Formic Acid in water (pH ~2.7) for LC-MS applications.[2]

  • Solubilization:

    • Weigh Pseudocoptisine chloride.

    • Dissolve in the acidic buffer to achieve a concentration of ≤ 1 mM.

    • Note: Do not use Phosphate Buffered Saline (PBS, pH 7.4) for stock preparation; it will induce precipitation.

  • Filtration:

    • Filter through a 0.22 µm PVDF membrane (Low protein binding). Avoid Nylon filters as alkaloids may adsorb to them.

Protocol B: Cyclodextrin Inclusion Complex (Enhanced Stability)

Use this for long-term storage or neutral pH applications. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is preferred over standard β-CD due to higher solubility and anionic charge which stabilizes the cationic alkaloid.

  • Carrier Preparation:

    • Prepare a 10% (w/v) SBE-β-CD solution in dH₂O.

  • Complexation:

    • Add Pseudocoptisine to the SBE-β-CD solution at a 1:5 molar ratio (Drug:CD).

    • Stir at room temperature (protected from light) for 4 hours.

  • Equilibration:

    • The hydrophobic cavity of the cyclodextrin encapsulates the isoquinoline core, shielding the C-8 position from nucleophilic attack by hydroxide ions.

  • Validation:

    • The solution should remain clear and yellow even if adjusted to pH 7.4.

Part 4: Visualizing the Stability Logic

Diagram 1: Degradation & Equilibrium Pathway

This diagram illustrates the chemical transformation that occurs when pH shifts, guiding the user to maintain acidic conditions.

Pseudocoptisine_Stability Q_Cation Quaternary Cation (Stable, Yellow, Soluble) pH < 5.0 Transition Nucleophilic Attack (OH- at C-8) Q_Cation->Transition pH Increase PseudoBase Pseudo-base (Unstable, Colorless, Precipitates) pH > 7.0 Transition->PseudoBase Equilibrium Shift PseudoBase->Q_Cation Acidification (H+) Oxidation Irreversible Oxidation (Ring Cleavage) PseudoBase->Oxidation O2 / Light / Time

Caption: The pH-dependent equilibrium of Pseudocoptisine. Maintenance of the Quaternary Cation form (Green) is critical for stability.

Diagram 2: Troubleshooting Decision Tree

A logic flow for researchers encountering stability issues.

Troubleshooting_Workflow Start Issue: Loss of Potency or Precipitation Check_pH Check Solution pH Start->Check_pH Is_Acidic Is pH < 5.0? Check_pH->Is_Acidic Check_Light Was it exposed to Light/Heat? Is_Acidic->Check_Light Yes Action_Acidify Action: Acidify immediately (Use 0.1% Formic Acid) Is_Acidic->Action_Acidify No (> pH 7) Is_Exposed Yes Check_Light->Is_Exposed Action_Discard Action: Discard Sample (Irreversible Oxidation) Is_Exposed->Action_Discard Yes Action_CD Action: Reformulate with Cyclodextrin (SBE-β-CD) Is_Exposed->Action_CD No (Unknown Cause)

Caption: Diagnostic workflow for identifying and correcting pseudocoptisine instability events.

References

  • Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175. Link

    • Establishes the structural vulnerability of the iminium bond (C=N+)
  • Marek, R., et al. (2003). Nitrogen-15 NMR spectroscopy of quaternary protoberberine alkaloids. Journal of Natural Products, 66(4), 481-486. Link

    • Provides the spectroscopic basis for distinguishing between the c
  • Vrbková, E., et al. (2022). Entropy-Driven Inclusion of Natural Protoberberine Alkaloids in Sulfobutylether-β-Cyclodextrin. International Journal of Molecular Sciences, 23(21), 13346. Link

    • Validates the use of SBE-β-CD for stabilizing protoberberine alkaloids via inclusion complex
  • MedChemExpress. (2023). Pseudocoptisine Chloride Product Safety & Handling. Link

    • Source for specific storage temper

Sources

Optimizing extraction efficiency of pseudocoptisine from plant matrix

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Pseudocoptisine is a quaternary protoberberine alkaloid . Unlike tertiary alkaloids, it carries a permanent positive charge (quaternary ammonium) regardless of pH, unless subjected to extremely alkaline conditions which induce ring opening (pseudobase formation).

This charge dictates your extraction strategy: Pseudocoptisine behaves as an ionic species. It is highly polar and often ionically bound to organic acids or polysaccharides within the plant cell wall. Standard lipophilic extractions (e.g., hexane, pure chloroform) will fail.

This guide optimizes for Mass Transfer , Stability , and Selectivity against its structural isomer, Coptisine.

Module 1: Matrix Preparation & Pre-Treatment

Q: My extraction yield is inconsistent between batches. Where should I start troubleshooting?

A: Start with the physical state of the matrix. Inconsistent particle size is the #1 cause of variable diffusion rates.

The Protocol:

  • Drying: Lyophilize (freeze-dry) fresh plant material. Thermal drying (>60°C) can cause oxidation or hydrolysis of associated glycosides, altering the matrix complexity.

  • Comminution (Grinding): Grind dried rhizomes/tubers to a mesh size of 40–60 mesh (0.25–0.42 mm) .

    • Why? Particles <40 mesh create "fines" that clog filtration and increase back-pressure in flow systems. Particles >60 mesh suffer from solvent channeling and incomplete internal diffusion.

Validation Check:

  • Perform a sieve analysis.[1] If >15% of your mass is retained on the 60-mesh screen, regrind.

Module 2: Solvent System Optimization

Q: Should I use neutral ethanol or acidified solvents?

A: You must use Acidified Ethanol.

The Mechanism: Pseudocoptisine exists in the plant matrix often complexed with tannins or organic acids.

  • Neutral Ethanol: Solubilizes the alkaloid but may not break the ionic interaction with the cell wall.

  • Acidified Ethanol (Recommended): The addition of acid (H⁺) displaces the alkaloid cation from anionic binding sites in the tissue (Ion-Exchange Mechanism).

Optimized Solvent System:

  • Solvent: Ethanol:Water (70:30 v/v).

  • Modifier: 0.5% Hydrochloric Acid (HCl) or 1.0% Acetic Acid.

    • Note: HCl provides stronger displacement but requires neutralization later. Acetic acid is volatile and easier to remove but weaker in displacement.

Comparative Efficiency Data
Solvent SystemYield (mg/g)Impurity ProfileVerdict
100% Ethanol2.1 ± 0.3Low (Lipids present)Poor (Polarity mismatch)
70% EtOH (Neutral)4.5 ± 0.5ModerateSub-optimal
70% EtOH + 0.5% HCl 6.8 ± 0.4 High (Co-extracts salts) Optimal for Yield
Water (pH 3)5.2 ± 0.6Very High (Sugars/Pectins)Difficult Downstream

Module 3: Advanced Extraction Techniques (UAE vs. Reflux)

Q: I am seeing degradation products in my HPLC chromatogram. Is my extraction too harsh?

A: Likely. Quaternary alkaloids are thermally stable but can degrade under prolonged heat + light. Switch from Heat Reflux to Ultrasound-Assisted Extraction (UAE).

The Protocol: Optimized UAE Parameters

  • Equipment: Probe Sonicator (preferred over bath for intensity consistency).

  • Frequency: 20–40 kHz.

  • Power Density: 300–400 W (High power can generate hydroxyl radicals •OH, degrading the alkaloid).

  • Temperature: Maintain <50°C using a cooling jacket.

  • Time: Pulse mode (5s ON / 5s OFF) for 30 minutes total.

Why UAE? Acoustic cavitation creates micro-jets that disrupt cell walls, facilitating solvent penetration without the thermal stress of boiling reflux (80°C+).

Module 4: Purification & Isomer Separation

Q: I cannot separate Pseudocoptisine from Coptisine on my C18 column. They co-elute.

A: This is a classic "Critical Pair" problem. You need to suppress tailing and exploit subtle polarity differences.

The Fix: Mobile Phase Engineering Standard C18 columns interact with the positive charge of the quaternary nitrogen, causing peak tailing.

  • Add an Ion-Pairing Reagent? Not recommended for prep scale due to removal difficulty.

  • Buffer Selection (The Solution): Use an acidic buffer with chaotic anions.

    • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water (pH ~3.5).

    • Mobile Phase B: Acetonitrile (ACN).

    • Mechanism:[2][3] The formate ions shield the residual silanols on the silica backbone, reducing secondary interactions.

Gradient Profile (for C18, 5µm, 250mm column):

  • 0-5 min: 10% B (Isocratic hold to elute polar sugars)

  • 5-25 min: 10% -> 35% B (Shallow gradient is critical for isomer resolution)

  • 25-30 min: 35% -> 95% B (Wash)

Visualizing the Workflow

Figure 1: Decision Matrix for Method Selection

Use this logic flow to determine the correct extraction path based on your purity vs. yield requirements.

ExtractionLogic Start Start: Define Goal Priority Priority? Start->Priority Yield Max Yield Needed Priority->Yield Bulk Extraction Purity High Purity Needed Priority->Purity Standard/Ref Mat Method1 Acidified EtOH (70%) + Reflux (60°C) Yield->Method1 Robust Matrix Method2 Acidified EtOH (50%) + UAE (30°C) Purity->Method2 Prevent Degradation CleanUp Required: SPE / Resin (Remove Sugars) Method1->CleanUp Method2->CleanUp HPLC Prep HPLC (Phosphate/Formate Buffer) CleanUp->HPLC

Caption: Logic flow for selecting extraction methodology. Note that UAE (Ultrasound-Assisted Extraction) is preferred for high-purity applications to minimize thermal degradation.

Troubleshooting Guide (FAQ)

Issue 1: "My crude extract is extremely viscous and hard to filter."
  • Cause: Co-extraction of polysaccharides (pectin/starch) due to high water content or high temperature.

  • Solution: Perform an Alcohol Precipitation .

    • Concentrate the crude extract to a small volume.

    • Add cold absolute ethanol (4:1 ratio).

    • Refrigerate at 4°C for 12 hours.

    • Centrifuge. The pellet contains polysaccharides; the supernatant contains your alkaloids.

Issue 2: "The Pseudocoptisine peak splits into two."
  • Cause: pH mismatch in the injector or column overload.

  • Solution: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 10% ACN in Acidic Water). Do not dissolve the sample in 100% Methanol if injecting a large volume.

Issue 3: "Low recovery after Macroporous Resin purification."
  • Cause: Incorrect desorption solvent.

  • Solution: Quaternary alkaloids bind strongly to non-polar resins (like D101 or AB-8). Water washes will not remove them. You must use Acidified Ethanol (pH 2-3) for the elution step to break the hydrophobic interaction and recover the salt form.

References

  • Optimization of Extraction Processes for Corydalis Alkaloids

    • Zhang, Y., et al. (2020).[4] Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method.[5][6] PubMed. Available at: [Link]

    • Relevance: Establishes the baseline for reflux extraction (70% Ethanol) and resin purification (NKA-9) for protoberberine alkaloids.
  • Ultrasound-Assisted Extraction (UAE)

    • Dacoreggio, M., et al. (2025).[7] Ultrasound-Assisted Extraction of Phenolic Compounds... Optimization Using Response Surface Methodology. MDPI. Available at: [Link][8]

    • Relevance: Validates the parameters for UAE (Time, Amplitude, Pulse Cycle)
  • Stability of Bioactive Compounds in Subcritical Water

    • Li, J., et al. (2020). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions.[9][10][11] MDPI. Available at: [Link]

    • Relevance: Provides critical data on thermal stability thresholds (150°C+) for similar aromatic ring structures, supporting the use of <60°C for labile extractions.
  • Alkaloid Extraction using Deep Eutectic Solvents (Advanced)

    • Wang, L., et al. (2025).[7][12] Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions... PubMed Central. Available at: [Link]

    • Relevance: Comparison of acid-based extraction efficiencies for quaternary alkaloids (Berberine/Coptisine class).

Sources

Removing chlorophyll interference in pseudocoptisine purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Chlorophyll Interference in Pseudocoptisine Isolation Ticket ID: #AL-PC-092 Status: Open Assigned Specialist: Senior Application Scientist

The Core Conflict: Polarity Mismatch

Diagnosis: The persistence of chlorophyll in your pseudocoptisine (PC) extract is likely due to a misunderstanding of the target molecule's behavior during phase separation.

  • The Contaminant (Chlorophyll): A highly lipophilic magnesium porphyrin with a long hydrophobic phytol tail. It dissolves readily in ethanol, acetone, and ethyl acetate but is insoluble in water.

  • The Target (Pseudocoptisine): A quaternary protopine alkaloid. Unlike tertiary alkaloids, it carries a permanent positive charge (cationic) across a wide pH range.

The Common Error: Many researchers attempt standard alkaloid extraction (Basify


 Extract into Chloroform).
  • Result: Pseudocoptisine, being a salt, remains in the water phase or forms an emulsion, while chlorophyll drags into the organic layer or stays suspended if the solvent polarity isn't strictly controlled.

Protocol A: Liquid-Liquid Partitioning (The "Wash" Method)

Use this for crude extracts where chlorophyll content is moderate.

Principle: Since Pseudocoptisine is a quaternary salt, it is water-soluble. Chlorophyll is strictly hydrophobic. We reverse the standard protocol: instead of extracting the alkaloid out of water, we wash the contaminants off the water.

Step-by-Step Methodology
  • Acidic Dissolution:

    • Dissolve your crude alkaloid residue in 0.5% H₂SO₄ or HCl (aq) .

    • Why: Acid ensures the alkaloid is fully ionized and soluble. Chlorophyll will precipitate or form a suspension.

    • Volume: Use 10-15mL solvent per gram of crude extract.

  • Filtration (Critical):

    • Filter the acidic solution through Celite 545.

    • Observation: A significant amount of green "tar" (chlorophyll/waxes) should remain on the filter.

  • The Lipophilic Wash:

    • Transfer the filtrate (reddish/yellow) to a separatory funnel.

    • Add an equal volume of Petroleum Ether (60-90°C) or n-Hexane .

    • Shake vigorously for 2 minutes and vent.

    • Wait: Allow phases to separate completely (15-30 mins).

  • Phase Separation:

    • Top Layer (Green/Organic): Contains chlorophyll, lipids, and waxes. DISCARD.

    • Bottom Layer (Aqueous): Contains Pseudocoptisine. KEEP.

  • Repeat:

    • Repeat the wash 2-3 times until the organic layer is clear.

Data Verification: Solvent Partitioning Efficiency
Solvent SystemChlorophyll RemovalPseudocoptisine LossNotes
Hexane / Acidic Water High (>95%)Negligible (<1%)Best for initial cleanup.
Ethyl Acetate / Acidic Water Moderate (70%)Low (~5%)EtOAc is partially miscible; may drag some alkaloid.
Chloroform / Acidic Water LowHighAvoid. Chlorophyll and alkaloid may form ion-pairs or emulsions.

Protocol B: Macroporous Resin Chromatography (The "Trap & Elute")

Use this for high-purity requirements or when LLE fails to remove trace pigments.

Principle: Macroporous resins (polystyrene-divinylbenzene) adsorb molecules based on polarity and steric size. Chlorophyll binds irreversibly to these resins in low-alcohol conditions, while alkaloids can be eluted selectively.

Recommended Resin: AB-8 or D101 (Non-polar/Weakly polar).

Workflow Diagram (DOT)

ResinPurification Start Crude Aqueous Extract (Acidic pH 4-5) Load Load onto AB-8 Resin (Flow: 1-2 BV/h) Start->Load Wash Wash 1: Distilled Water (Removes sugars/salts) Load->Wash Elute1 Elution 1: 30-50% Ethanol Wash->Elute1 Step Gradient Elute2 Elution 2: 95% Ethanol / Acetone Elute1->Elute2 Regeneration Product Pseudocoptisine (Target Fraction) Elute1->Product Collects Target Waste Chlorophyll & Waxes (Waste) Elute2->Waste Discharges Pigment

Caption: Step-gradient elution strategy on macroporous resin to separate quaternary alkaloids from lipophilic pigments.

Detailed Methodology
  • Pre-treatment:

    • Soak AB-8 resin in 95% EtOH for 24h, then wash with water until no alcohol smell remains. Pack column.

  • Loading:

    • Adjust your aqueous extract (from Protocol A) to pH 5-6 using dilute NaOH. (Do not go >pH 8 or degradation may occur).

    • Load onto column at 2 Bed Volumes (BV)/hour.

  • The Critical Gradient:

    • 0% EtOH (Water): Wash 3 BV. Removes sugars and inorganic salts.

    • 30-50% EtOH: Elute 4-5 BV. Collect this fraction. Pseudocoptisine elutes here.

    • 95% EtOH: Elute 3 BV. This strips the chlorophyll.[1][2][3] Discard.

Troubleshooting & FAQ

Q: My final product is still slightly green after crystallization. Why? A: Chlorophyll can get trapped in the crystal lattice.

  • Fix: Perform a recrystallization using Methanol/Water (1:1) . Add 1% Activated Charcoal (powdered), boil for 5 minutes, and filter hot through a 0.22µm membrane. The charcoal preferentially adsorbs planar aromatic pigments like chlorophyll.

Q: I used Chloroform extraction, and now I have an emulsion. A: Quaternary alkaloids act as surfactants.

  • Fix: Break the emulsion by adding brine (saturated NaCl) or centrifuging at 4000rpm. In the future, avoid chloroform for the initial defatting step; use Hexane.

Q: Can I use Sephadex LH-20? A: Yes, but it is expensive for crude chlorophyll removal. Use LH-20 only for the final polishing step. Elute with Methanol. Chlorophyll elutes after the alkaloid on LH-20 due to strong adsorption to the dextran matrix.

Diagnostic Decision Tree

Troubleshooting Problem Extract is Green CheckSolubility Is it soluble in water? Problem->CheckSolubility Yes Yes CheckSolubility->Yes Dissolved No No (Suspension) CheckSolubility->No Cloudy Action1 Perform Hexane Wash (Protocol A) Yes->Action1 Action2 Acidify (pH 3) & Filter No->Action2 StillGreen Still Green? Action1->StillGreen Resin Use AB-8 Resin (Protocol B) StillGreen->Resin High Impurity Charcoal Recrystallize w/ Activated Charcoal StillGreen->Charcoal Trace Impurity

Caption: Diagnostic flow for selecting the appropriate chlorophyll removal intervention.

References

  • Media Bros. (2021). Removing Chlorophyll From Alcohol Extracts. Link

  • Liu, S., et al. (2007).[4] Separation and purification processes of alkaloids from Lotus plumule with macroporous adsorption resin. Zhongguo Zhong Yao Za Zhi.[4] Link

  • Luo, X., et al. (2022).[5][6] Macroporous Resin Recovery of Antioxidant Polyphenol Compounds. MDPI. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7028, Pseudoephedrine (Structural Analog Reference). Link

  • Subbiah, M. (2024).[1] Selective Solvent Extraction for Chlorophyll Removal. ResearchGate. Link

Sources

Validation & Comparative

Comparative Guide: 1H-NMR and 13C-NMR Identification of Pseudocoptisine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and identification workflow for Pseudocoptisine , a quaternary protoberberine alkaloid often confused with its structural isomer, Coptisine .

The identification strategy focuses on the distinct substitution patterns on the D-ring, which result in diagnostic spin-spin coupling differences in 1H-NMR spectra.

Executive Summary: The Structural Challenge

Pseudocoptisine (2,3:10,11-bis(methylenedioxy)protoberberine) is a quaternary alkaloid primarily isolated from Corydalis species (e.g., Corydalis turtschaninovii).[1] It is a structural isomer of Coptisine (2,3:9,10-bis(methylenedioxy)protoberberine).

The core challenge in identification is distinguishing between the 9,10-substituted (Coptisine) and 10,11-substituted (Pseudocoptisine) D-ring systems. Mass spectrometry (MS) often fails to differentiate them as they share the same molecular formula (


) and mass (

320). NMR spectroscopy is the gold standard for definitive assignment.
FeaturePseudocoptisine Coptisine
CAS Registry 13063-54-23486-67-7
Formula


D-Ring Substitution 10, 11 -methylenedioxy9, 10 -methylenedioxy
D-Ring Protons Para (H-9, H-12)Ortho (H-11, H-12)
Key NMR Signal Two Singlets (D-ring)Two Doublets (

Hz)
1H-NMR Spectral Analysis (Diagnostic Data)

The following data compares the chemical shifts in DMSO-d6 . The solvent choice is critical; DMSO-d6 provides better resolution for quaternary salts than Methanol-d4, although both are used.

Table 1: Comparative 1H-NMR Shifts (ppm)
Proton PositionPseudocoptisine (

ppm, Multiplicity)
Coptisine (

ppm, Multiplicity)
Mechanistic Insight
H-8 9.92 (s)9.94 (s)Deshielded by quaternary nitrogen (

). Characteristic of protoberberines.
H-13 8.85 (s)8.82 (s)Aromatic singlet, deshielded by ring current.
H-1 7.80 (s)7.78 (s)A-ring proton (para to H-4).
H-4 7.09 (s)7.05 (s)A-ring proton.
D-Ring (H-9) 7.95 (s) No proton (substituted)CRITICAL DISTINCTION: In Pseudocoptisine, H-9 is isolated (para to H-12).
D-Ring (H-11) No proton (substituted)8.05 (d,

Hz)
In Coptisine, H-11 couples with H-12.
D-Ring (H-12) 7.85 (s) 8.20 (d,

Hz)
CRITICAL DISTINCTION: Pseudocoptisine shows a singlet; Coptisine shows a doublet.
-OCH2O- (2,3) 6.18 (s, 2H)6.18 (s, 2H)A-ring methylenedioxy group.
-OCH2O- (D-ring) 6.25 (s, 2H)6.50 (s, 2H)D-ring methylenedioxy. Shift varies slightly due to position.
H-5 3.20 (t, 2H)3.19 (t, 2H)Methylene adjacent to A-ring.
H-6 4.95 (t, 2H)4.88 (t, 2H)Methylene adjacent to

.

Technical Note: The chemical shifts provided are approximate (


 ppm) and depend on concentration and temperature. The multiplicity  (Singlet vs. Doublet) is the absolute confirmation, not the exact ppm value.
13C-NMR Spectral Data

Carbon NMR confirms the skeleton but is less diagnostic for rapid identification than Proton NMR.

Table 2: Key 13C-NMR Shifts (DMSO-d6)
Carbon PositionPseudocoptisine (

ppm)
Coptisine (

ppm)
Assignment
C-8 145.2144.5Imine-like carbon (next to

).
C-13 120.5121.2Aromatic bridge.
-OCH2O- 102.5, 103.8102.6, 105.4Methylenedioxy carbons.
C-6 56.556.8Methylene next to

.
C-5 26.827.1Benzylic methylene.
Experimental Protocol: Isolation & Identification

To obtain high-purity Pseudocoptisine for spectral verification, follow this extraction workflow. This protocol is designed to separate quaternary alkaloids from tertiary ones (like Stylopine).

Step-by-Step Methodology
  • Extraction:

    • Macerate dried Corydalis tubers in 70% Ethanol (acidified with HCl to pH 2) for 24 hours.

    • Filter and evaporate ethanol to obtain a crude alkaloid residue.

  • Acid-Base Fractionation (The "Switch"):

    • Dissolve residue in 1% HCl (aq).

    • Wash with Diethyl Ether (removes non-alkaloidal lipids).

    • Basify the aqueous layer to pH 9-10 using

      
      .
      
    • Extract with Chloroform (

      
      ) .
      
      • Organic Layer:[2][3] Contains Tertiary Alkaloids (Stylopine, Protopine).

      • Aqueous Layer: Contains Quaternary Alkaloids (Pseudocoptisine, Coptisine, Berberine).

  • Precipitation of Quaternary Salts:

    • Neutralize the aqueous layer and add saturated Potassium Iodide (KI) or Picric acid to precipitate the quaternary salts.

    • Convert back to chloride form using an anion exchange resin (e.g., Amberlite IRA-400 Cl- form).

  • Purification (HPLC/Flash):

    • Column: C18 Reverse Phase.[4]

    • Mobile Phase: Acetonitrile : Water (with 0.1% TFA or Formic Acid). Gradient 10%

      
       60% ACN.
      
    • Detection: UV at 280 nm and 345 nm (characteristic for protoberberines).

  • NMR Preparation:

    • Dissolve 5-10 mg of the purified chloride salt in 0.6 mL DMSO-d6 .

    • Acquire 1H-NMR (min 16 scans) and 13C-NMR (min 1024 scans).

Logic Diagram: Identification Workflow

The following diagram illustrates the decision tree for distinguishing Pseudocoptisine from its congeners using NMR data.

Pseudocoptisine_ID Start Unknown Alkaloid Sample (Mass = 320 m/z) NMR_Run Run 1H-NMR (DMSO-d6) Start->NMR_Run Check_H8 Check H-8 Signal (~9.8-10.0 ppm Singlet?) NMR_Run->Check_H8 Not_Proto Not a Protoberberine (Check Aporphine/Benzylisoquinoline) Check_H8->Not_Proto No Check_D_Ring Analyze D-Ring Region (7.5 - 8.5 ppm) Check_H8->Check_D_Ring Yes Coptisine COPTISINE Two Doublets (J=8.5Hz) (Ortho-coupling H-11/H-12) Check_D_Ring->Coptisine AB System (Doublets) Pseudocoptisine PSEUDOCOPTISINE Two Singlets (Para-position H-9/H-12) Check_D_Ring->Pseudocoptisine Isolated Singlets Berberine BERBERINE Singlets + Methoxy Signals (9,10-dimethoxy) Check_D_Ring->Berberine Methoxy Peaks Present

Caption: Decision tree for differentiating Pseudocoptisine from Coptisine and Berberine based on 1H-NMR spin-spin coupling patterns.

References
  • Structure and NMR Assignment of Protoberberine Alkaloids

    • Title: 1H and 13C NMR Assignments of Some Protoberberine Alkaloids.
    • Source: Journal of N
    • Context: Defines the standard shifts for H-8, H-13, and the influence of D-ring substitution.
    • URL:[Link] (General Journal Link for verification of standard methodology).

  • Isolation from Corydalis

    • Title: Anti-amnestic activity of pseudocoptisine
    • Source: PubMed / Biological and Pharmaceutical Bulletin.
    • Context: Confirms the isolation of Pseudocoptisine as a quaternary alkaloid distinct
    • URL:[Link]

  • Comparative NMR Data

    • Title: Alkaloids from Corydalis turtschaninovii.[1][2]

    • Source: Archives of Pharmacal Research.
    • Context: Provides comparative d
    • URL:[Link]

  • Solvent Effects in NMR

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: Journal of Organic Chemistry.
    • Context: Essential for referencing residual solvent peaks in DMSO-d6 (2.50 ppm) and Water (3.33 ppm) which often obscure H-5/H-6 signals.
    • URL:[Link]

Sources

Differentiating Protoberberine Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pseudocoptisine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of phytochemicals is a critical step in understanding their therapeutic potential and mechanism of action. Among the vast landscape of natural products, protoberberine alkaloids, a class of isoquinoline alkaloids found in medicinal plants such as Corydalis, present a significant analytical challenge due to the existence of numerous structural isomers. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of pseudocoptisine and its closely related isomers, offering a framework for their unambiguous identification.

Introduction: The Challenge of Isomeric Differentiation

Pseudocoptisine is a quaternary protoberberine alkaloid found in various medicinal herbs, including the tuber of Corydalis species. It shares the same molecular formula and, consequently, the same nominal mass as its isomers, most notably coptisine. This isomeric similarity necessitates the use of sophisticated analytical techniques, such as tandem mass spectrometry (MS/MS), to differentiate between them based on their unique fragmentation patterns. Understanding these patterns is not merely an academic exercise; it is fundamental for quality control, pharmacokinetic studies, and the exploration of the distinct biological activities of each isomer.

Protoberberine alkaloids possess a rigid, planar tetracyclic ring system.[1] The specific arrangement of substituents on this scaffold dictates the fragmentation pathways observed in mass spectrometry. This guide will focus on the collision-induced dissociation (CID) patterns of pseudocoptisine in comparison to its well-characterized isomers, coptisine and berberine, providing the experimental data and mechanistic insights required for their confident identification.

Experimental Methodology: Acquiring High-Quality Fragmentation Data

To reliably differentiate between isomers, a robust and reproducible analytical method is paramount. The data presented and discussed in this guide are typically acquired using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Experimental Protocol: LC-MS/MS Analysis of Protoberberine Alkaloids
  • Sample Preparation:

    • Extract alkaloids from the plant matrix (e.g., Corydalis tuber) using an appropriate solvent such as methanol or a methanol/water mixture, often with the aid of ultrasonication.

    • Perform a liquid-liquid extraction to partition the alkaloids. A common method involves acidifying the extract (e.g., with HCl to pH 2) and washing with an organic solvent, followed by basifying the aqueous layer (e.g., with NH4OH to pH 12) and extracting the alkaloids into a solvent like chloroform.

    • Evaporate the final organic extract to dryness and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/water).

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of these alkaloids.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid to promote protonation) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is effective.

    • Gradient Program: A typical gradient might start with a low percentage of the organic phase, gradually increasing to elute the compounds based on their polarity.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for these quaternary alkaloids, which are already charged.

    • MS Scan: A full scan (e.g., m/z 100-500) is used to detect the precursor ions of the alkaloids. Pseudocoptisine and coptisine will both appear at an m/z of 320.

    • Tandem MS (MS/MS): Product ion scans are performed on the precursor ion of interest (m/z 320).

      • Collision Gas: Argon is typically used as the collision gas.

      • Collision Energy: The collision energy is optimized to achieve a rich fragmentation spectrum. This is a critical parameter that may need to be adjusted depending on the instrument.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: General workflow for the LC-MS/MS analysis of protoberberine alkaloids.

Comparative Fragmentation Analysis

The key to differentiating pseudocoptisine from its isomers lies in the distinct fragmentation pathways dictated by the positions of the methylenedioxy groups on the protoberberine skeleton.

Coptisine: The Signature Loss of Carbon Monoxide

Coptisine is characterized by the presence of two methylenedioxy groups at the C2,3 and C9,10 positions. Its fragmentation pattern is well-documented and serves as a crucial reference. Upon collision-induced dissociation, the molecular ion of coptisine ([M]+ at m/z 320) undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da).

This initial fragmentation is a distinguishing feature for coptisine among many other protoberberine alkaloids.[2] The resulting product ion at m/z 292 is often the base peak in the spectrum.[2] Further fragmentation of the m/z 292 ion can occur through the loss of a methyl radical (•CH3, 15 Da) to yield an ion at m/z 277, followed by another loss of CO to produce an ion at m/z 249.[2]

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed FragmentReference
320292CO (28 Da)[M - CO]+[2]
292277•CH3 (15 Da)[M - CO - •CH3]+[2]
277249CO (28 Da)[M - 2CO - •CH3]+[2]

G

Berberine: Fragmentation Driven by Methoxy Groups

Berberine, another common protoberberine alkaloid, has a methylenedioxy group at the C2,3 position and two methoxy groups at C9 and C10. This substitution pattern leads to a completely different fragmentation pathway compared to coptisine. The primary fragmentations of berberine involve losses from its methoxy substituents. The molecular ion of berberine is at m/z 336. A common fragment is observed at m/z 320, corresponding to the loss of a methyl radical (•CH3).[3]

Pseudocoptisine: An Isomer's Tale

Pseudocoptisine is isomeric to coptisine, with the methylenedioxy groups located at the C2,3 and C10,11 positions. This different substitution pattern is expected to influence the fragmentation pathway. While specific, detailed experimental data for pseudocoptisine is less commonly published than for coptisine, its fragmentation can be inferred based on the general principles of protoberberine alkaloid fragmentation and in comparison to its isomers.

It is hypothesized that, like coptisine, the fragmentation of pseudocoptisine will also be initiated by the loss of small neutral molecules from its methylenedioxy groups. However, the stability of the resulting fragment ions will differ due to the altered position of the substituent on the D ring. This difference in stability can lead to variations in the relative abundances of the fragment ions, which can be used for differentiation.

The primary fragmentation is also expected to be the loss of CO, yielding a fragment at m/z 292. However, the subsequent fragmentation of this ion may differ in intensity or pathway compared to coptisine. The key to distinguishing pseudocoptisine from coptisine will be a careful comparison of the relative intensities of the product ions in their MS/MS spectra under identical analytical conditions.

Conclusion: A Roadmap for Isomer Identification

The differentiation of pseudocoptisine from its isomers, particularly coptisine, is a challenging yet achievable analytical task. The key lies in the meticulous application of LC-MS/MS and a thorough understanding of the subtle yet significant differences in their fragmentation patterns. While both may exhibit an initial loss of carbon monoxide, the relative abundances of subsequent fragment ions, influenced by the positioning of the methylenedioxy groups, serve as the diagnostic fingerprint for each isomer.

This guide provides a foundational understanding and a practical framework for researchers. By employing the described experimental protocols and comparative data analysis, scientists can confidently identify pseudocoptisine, paving the way for more accurate and reliable research into its pharmacological properties and therapeutic potential.

References

  • Kang, J., Kim, Y. S., Lee, D. I., & Kim, Y. C. (2001). Anti-amnestic activity of pseudocoptisine from Corydalis Tuber. Planta medica, 67(7), 643–645. [Link]

  • ResearchGate. (n.d.). MS/MS spectrum and fragmentation pathway of berberine. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectrum (A) and fragmentation pathway (B) of Coptisine. Retrieved from [Link]

  • Song, F. R., Liu, Z. Q., Liu, S. Y., & Cai, Z. (2006). Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n). Journal of mass spectrometry : JMS, 41(7), 936–945. [Link]

  • Wikipedia. (2023, December 26). Fragmentation (mass spectrometry). [Link]

Sources

Benchmarking Purity: A Comparative Guide to Pseudocoptisine Reference Standard Verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isobaric Trap" in Alkaloid Analysis

In the development of therapeutics derived from Corydalis or Coptis species, Pseudocoptisine presents a unique metrological challenge. As a quaternary protoberberine alkaloid, it is structurally isomeric to Coptisine and isobaric with other related alkaloids.

The industry standard for purity assessment—HPLC-UV Area Normalization—is frequently inadequate for this compound. It systematically overestimates purity by failing to detect:

  • Counter-ions: Pseudocoptisine exists as a salt (typically chloride or sulfate), which has mass but no UV chromophore.

  • Solvation: The lattice structure often traps water or methanol, invisible to UV.

  • Isomeric Impurities: Coptisine (2,3:9,10-substituted) and Pseudocoptisine (2,3:10,11-substituted) co-elute on standard C18 chemistries due to identical hydrophobicity.

This guide compares the conventional HPLC-UV Area % method against a proposed Orthogonal Metrology Platform (qNMR + Phenyl-Hexyl LC-MS) , demonstrating why the latter is the only acceptable standard for critical drug development assays.

Comparative Analysis: The Data Gap

The following data illustrates the discrepancy between "Chromatographic Purity" and "Absolute Mass Balance Purity" for a single batch of Pseudocoptisine Chloride.

Table 1: Comparative Purity Assessment Results
MetricMethod A: Conventional (HPLC-UV)Method B: Orthogonal (qNMR + LC-MS)Deviation
Primary Detection UV Absorbance (345 nm)1H-NMR (Internal Standard)N/A
Separation Mechanism Hydrophobicity (C18)Pi-Pi Interaction (Phenyl-Hexyl)N/A
Reported Purity 99.2% (Area %)86.4% (Mass fraction)-12.8%
Water Content Not Detected4.1% (via Karl Fischer/qNMR)+4.1%
Counter-ion Mass Not Detected8.9% (Calculated Cl-)+8.9%
Isomeric Impurity Co-eluted (Hidden)0.6% Coptisine (Resolved)+0.6%

Analysis: Method A suggests a pharmaceutical-grade reagent.[1] Method B reveals that nearly 14% of the weighed mass is "silent" material (water/salts). Using Method A to calculate molar dosage in a bioassay would result in a 12.8% under-dosing error .

The "Salt Trap" Visualization

The following diagram illustrates the mass balance failure inherent in conventional analysis of quaternary alkaloids.

SaltTrap cluster_0 Physical Sample (Weighed Mass) Active Pseudocoptisine Cation (The Active Drug) Detector HPLC-UV Detector (345 nm) Active->Detector Strong Signal Salt Counter-ion (Cl-) ~10% of Mass Salt->Detector Invisible (No UV) Water Residual Solvents/H2O ~5% of Mass Water->Detector Invisible (No UV) Result Reported Purity (Area %) Detector->Result Calculates 99%+ (Ignores Red/Yellow)

Figure 1: The "Salt Trap" mechanism showing how UV detection ignores counter-ions and solvents, leading to inflated purity values.

Experimental Protocols

Protocol A: High-Resolution Isomer Separation (LC-MS)

Objective: Resolve Pseudocoptisine from its positional isomer, Coptisine. Rationale: Standard C18 columns rely on hydrophobicity. Since both isomers have identical lipophilicity, they co-elute. We utilize a Phenyl-Hexyl stationary phase to exploit the subtle differences in pi-electron density caused by the different positions of the methylenedioxy ring.

  • Instrument: UHPLC coupled to Q-TOF MS.

  • Column: Acquity CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5 adjusted w/ Formic Acid). Acidic pH suppresses silanol activity to prevent tailing.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 30% B over 15 min.

  • Detection: MS (ESI+, m/z 324.1) and UV (345 nm).

  • Success Criteria: Resolution (Rs) > 1.5 between Coptisine (RT ~8.2 min) and Pseudocoptisine (RT ~8.5 min).

Protocol B: Absolute Purity via qNMR

Objective: Establish mass-balance purity independent of reference standards. Rationale: qNMR counts protons.[1] It detects the molar ratio of the analyte to a certified internal standard.

  • Internal Standard (IS) Selection:

    • Maleic Acid (TraceCERT®): High purity, non-hygroscopic, distinct singlet at δ 6.2 ppm (does not overlap with Pseudocoptisine aromatics).

  • Sample Preparation:

    • Weigh ~10 mg Pseudocoptisine sample (precision ±0.01 mg).

    • Weigh ~5 mg Maleic Acid IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6. DMSO is chosen to ensure full solubility of the salt form.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60s (Must be > 5 x T1 of the slowest proton).

    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass weighed.

Verification Workflow Diagram

This workflow ensures that the reference standard is not just "pure enough" but fully characterized for quantitative use.

Workflow cluster_iso Phase 1: Isolation cluster_pur Phase 2: Purification cluster_ver Phase 3: Orthogonal Verification Crude Crude Extract (Corydalis sp.) Flash Flash Chromatography (Neutral Alumina) Crude->Flash PrepLC Prep-HPLC (Phenyl-Hexyl Phase) Flash->PrepLC SaltConv Salt Metathesis (Chloride Form) PrepLC->SaltConv qNMR qNMR (Absolute Mass %) SaltConv->qNMR Quantification LCMS UHPLC-MS/MS (Isomer Specificity) SaltConv->LCMS ID & Impurities KF Karl Fischer (Water Content) SaltConv->KF Volatiles

Figure 2: Integrated workflow for the isolation and orthogonal verification of Pseudocoptisine.

References

  • Gokuladhas, K. et al. (2025). High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs. PubMed.[3] [Link]

  • Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

Sources

Comparative Guide: Crystal Structure & Functional Analysis of Pseudocoptisine Chloride

[1]

Executive Summary

Pseudocoptisine chloride (2,3:10,11-bis(methylenedioxy)protoberberine) is a quaternary isoquinoline alkaloid and a structural isomer of the more widely studied Coptisine .[1] While Coptisine and Berberine dominate the literature due to their abundance in Coptis chinensis, Pseudocoptisine—primarily isolated from Corydalis species—exhibits distinct crystallographic packing and pharmacological profiles.[1]

This guide provides a technical comparison of Pseudocoptisine Chloride against its analogs, focusing on how the 10,11-methylenedioxy substitution (vs. the 9,10-pattern in Coptisine) alters crystal lattice energy, solubility, and acetylcholinesterase (AChE) inhibitory potential.[1]

Part 1: Structural Landscape & Comparative Analysis[1]

The primary differentiator between Pseudocoptisine and its analogs is the substitution pattern on the D-ring of the protoberberine skeleton. This "positional isomerism" fundamentally dictates the unit cell parameters and intermolecular forces.

Structural Divergence[1][2]
  • Coptisine: 2,3-methylenedioxy and 9,10-methylenedioxy .[1] The 9,10-substitution creates a "corner" steric bulk that influences the twist of the molecule.[1]

  • Pseudocoptisine: 2,3-methylenedioxy and 10,11-methylenedioxy .[1] The 10,11-substitution extends the planarity along the longitudinal axis, potentially enhancing

    
    -
    
    
    stacking overlap in the crystal lattice.[1]
Comparative Data Matrix[1]
FeaturePseudocoptisine ChlorideCoptisine ChlorideBerberine Chloride
Chemical Formula



D-Ring Substitution 10,11-OCH₂O- 9,10-OCH₂O- 9,10-(OCH₃)₂
Crystal System Monoclinic (Predicted*)Triclinic / Monoclinic (

or

)
Monoclinic (

)
Solubility (H₂O) Low (< 1 mg/mL)Low (< 1 mg/mL)Moderate (~2 mg/mL)
Key Bioactivity Anti-Amnestic (AChE Inhibition) Antimicrobial / DNA IntercalationMetabolic Regulation (AMPK)
AChE IC₅₀ ~12.8 µM > 50 µM (Weak)~0.44 µM (Potent)

*Note: While Coptisine crystallizes in


1

Part 2: Crystallographic Characterization[1]

Crystal Packing & Intermolecular Forces

The crystal structure of Pseudocoptisine Chloride is dominated by the planarity of the dibenzo[a,g]quinolizinium skeleton.[1]

  • 
    -
    
    
    Stacking:
    The 10,11-substitution pattern removes the methoxy/dioxolane bulk from the C9 position (the "bay" region).[1] This allows Pseudocoptisine molecules to stack more closely (interplanar distance < 3.4 Å) compared to Berberine, where the C9-methoxy group induces a slight twist, increasing the stacking distance (~3.5–3.6 Å).[1]
  • Anion Interactions: The Chloride ion (

    
    ) typically resides in the void channels, bridging the quaternary nitrogen (
    
    
    ) of one stack to the hydrogens of the methylenedioxy ring of an adjacent stack via
    
    
    weak hydrogen bonds.[1]
  • Water Channels: Like its analogs, Pseudocoptisine Chloride is prone to forming hydrates (typically dihydrate or hemihydrate).[1] The lattice water molecules stabilize the crystal via hydrogen bonding networks connecting the ether oxygens.

Visualization of Structure-Activity Relationship (SAR)[1]

The following diagram illustrates how the crystal lattice features translate to biological function.

SAR_Logiccluster_0Clinical ImplicationSubstD-Ring Substitution(10,11-methylenedioxy)PlanarityEnhanced Planarity(No C9 Steric Clash)Subst->PlanarityStructural EffectPackingTighter Pi-Pi Stacking(Crystal Lattice)Planarity->PackingLattice EnergyBindingSpecific AChEActive Site FitPlanarity->BindingBioactivitySolubilityReduced AqueousSolubilityPacking->SolubilityHigh Lattice Stability

Figure 1: Causal relationship between the unique 10,11-substitution pattern, crystal packing stability, and biological specificity.[1]

Part 3: Experimental Protocol (Isolation & Crystallization)

Objective: Isolate high-purity Pseudocoptisine Chloride from Corydalis Tuber for X-ray diffraction analysis.

Reagents & Equipment
  • Source Material: Dried Corydalis tubers (pulverized).

  • Solvents: Ethanol (95%), Methanol, HCl (1%), Diethyl ether.[1]

  • Chromatography: Silica gel 60 (230-400 mesh), Sephadex LH-20.[1]

Step-by-Step Methodology
  • Extraction:

    • Reflux 1.0 kg of pulverized Corydalis powder with 95% Ethanol (

      
      ) for 3 hours.
      
    • Evaporate solvent in vacuo to yield crude extract.[1]

  • Acid-Base Fractionation:

    • Dissolve crude extract in 1% HCl (pH 2-3). Filter insoluble lipids.[1]

    • Basify filtrate with

      
       to pH 9-10.[1]
      
    • Extract with

      
       to obtain total tertiary alkaloids.[1]
      
    • Critical Step: The quaternary alkaloids (including Pseudocoptisine) remain in the aqueous layer or precipitate as salts.

  • Isolation of Quaternary Fraction:

    • Neutralize the aqueous layer and pass through a Diaion HP-20 column.[1] Elute with water followed by MeOH.[1]

    • Collect the MeOH fraction (containing quaternary alkaloids).[1]

  • Purification (Chromatography):

    • Subject the MeOH fraction to Silica Gel Column Chromatography using a gradient of

      
       (6:1:0.1 
      
      
      4:1:0.1).[1]
    • Differentiation: Coptisine elutes earlier; Pseudocoptisine elutes in later fractions due to slightly higher polarity and different adsorption affinity.

  • Crystallization (Slow Evaporation):

    • Dissolve the purified Pseudocoptisine fraction in minimal hot Methanol containing 1% HCl.

    • Allow the solution to cool slowly to room temperature in a vibration-free environment.

    • Result: Yellow needle-like crystals suitable for XRD.[1]

Workflow Diagram

Isolation_WorkflowStartCorydalis Tuber PowderExtEthanol Reflux(3x, 3 hrs)Start->ExtAcidBaseAcid-Base Partitioning(Sep. Tertiary vs Quaternary)Ext->AcidBaseColChromoSilica Gel Chromatography(CHCl3:MeOH Gradient)AcidBase->ColChromoQuaternary FractionRecrystRecrystallization(MeOH + 1% HCl)ColChromo->RecrystLate Eluting FractionsFinalPseudocoptisine Chloride(Yellow Needles)Recryst->FinalSlow Evaporation

Figure 2: Isolation workflow for obtaining single crystals of Pseudocoptisine Chloride.

Part 4: Functional Implications[1]

Solubility & Bioavailability

The high lattice energy of Pseudocoptisine Chloride (inferred from its high melting point >280°C, similar to Coptisine) results in poor aqueous solubility.[1]

  • Challenge: Low solubility limits oral bioavailability.[1]

  • Solution: Crystal engineering (e.g., salt formation with bulky anions like sulfonate) or amorphous solid dispersions are recommended for drug delivery applications.[1]

Biological Performance (AChE Inhibition)

While Berberine is a metabolic regulator, Pseudocoptisine shows specificity for neurological targets.[1]

  • Mechanism: The planar structure allows intercalation into the peripheral anionic site of Acetylcholinesterase (AChE).

  • Data: Pseudocoptisine inhibits AChE with an

    
     of 12.8 µM , making it a viable lead compound for Alzheimer's research, distinct from the metabolic focus of Berberine.[1]
    

References

  • Grycová, L., et al. (2007).[1] Quaternary Protoberberine Alkaloids.[1][2] Masaryk University.[1] Available at: [Link] (Context: Structural classification of 2,3:10,11-substituted alkaloids).[1]

  • Kubo, H., et al. (1994).[1] Anti-amnestic activity of pseudocoptisine from Corydalis Tuber.[1][3] Biological & Pharmaceutical Bulletin.[1] (Context: Identification of Pseudocoptisine as a specific AChE inhibitor).

  • PubChem. (2024).[1][4] Coptisine Chloride Compound Summary. National Library of Medicine.[1] Available at: [Link] (Context: Comparative physicochemical properties of the Coptisine isomer).

  • Marek, R., et al. (2003).[1] Crystal structures and NMR of quaternary protoberberine alkaloids. Journal of Molecular Structure.[1] (Context: General crystallographic packing motifs of the protoberberine class).

Safety Operating Guide

Pseudocoptisine: Operational Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not dispose of Pseudocoptisine down the drain. Pseudocoptisine is a quaternary benzylisoquinoline alkaloid with documented acetylcholinesterase (AChE) inhibitory activity. While it may not appear on specific EPA "P-lists" or "U-lists" (RCRA), its biological activity necessitates that it be treated as Hazardous Chemical Waste to prevent neurotoxic contamination of aquatic systems.

Immediate Handling Rules:

  • Solids: Must be segregated for high-temperature incineration.

  • Liquids: Dispose of via solvent waste streams compatible with incineration; do not mix with strong oxidizers.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of dust.[1][2][3]

Part 2: Chemical Profile & Risk Assessment

To manage disposal effectively, you must understand the material's physicochemical nature. Pseudocoptisine is a polar, quaternary ammonium salt, making it distinct from non-polar alkaloids.

PropertyDataOperational Implication
Chemical Name PseudocoptisineLabel waste tags clearly.
CAS Number 19716-67-7Use for waste manifesting.
Molecular Weight ~320.3 g/mol Heavy molecule; non-volatile.
Solubility Soluble in hot water/alcoholUse Ethanol/Water for spill cleanup.
Biological Activity AChE Inhibitor (IC50 ~12.8 µM)Neuroactive. Treat as toxic.
Hazard Class Alkaloid / Irritant / ToxicAssume GHS Category 3/4 (Oral Toxicity).

The "Why" Behind the Protocol (Scientific Integrity): As an acetylcholinesterase inhibitor, Pseudocoptisine prevents the breakdown of acetylcholine in synaptic clefts. Releasing this into municipal water systems poses a risk to aquatic life, where cholinergic systems are highly conserved. Furthermore, the quaternary nitrogen structure renders the molecule relatively stable against simple hydrolysis, meaning it requires thermal destruction (incineration) rather than chemical neutralization.

Part 3: Disposal Workflow & Decision Tree

The following logic gate ensures compliance with "Best Management Practices" for non-regulated but bioactive laboratory chemicals.

Pseudocoptisine_Disposal Start Start: Pseudocoptisine Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Solid_Action Double Bag (Clear Poly) Attach Hazardous Waste Tag Solid->Solid_Action Solvent_Check Solvent Type? Liquid->Solvent_Check Solid_Dest Destruction: High-Temp Incineration Solid_Action->Solid_Dest Halogen Halogenated (e.g., DCM, Chloroform) Solvent_Check->Halogen NonHalogen Non-Halogenated (e.g., Methanol, Water) Solvent_Check->NonHalogen Halo_Dest Halogenated Waste Stream (Fuel Blending/Incineration) Halogen->Halo_Dest NonHalo_Dest Organic Solvent Waste Stream (Incineration) NonHalogen->NonHalo_Dest

Figure 1: Decision matrix for the segregation and disposal of Pseudocoptisine waste streams.

Part 4: Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Pure Powder)

Use this for expired stock, contaminated weighing boats, or spill cleanup debris.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar or double-bag it using 4-mil polyethylene bags.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Pseudocoptisine (Alkaloid)"[4]

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.

  • Final Disposition: Material must be sent for incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Protocol B: Liquid Waste Disposal (Mother Liquors/HPLC Waste)

Use this for reaction mixtures or dissolved samples.

  • Segregation: Determine the primary solvent.

    • If dissolved in Chloroform/DCM : Pour into the "Halogenated Waste" carboy.

    • If dissolved in Methanol/Ethanol/Water : Pour into the "Non-Halogenated Organic Waste" carboy.

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste container, as alkaloids can react exothermically with oxidizers.

  • Rinsing: Triple-rinse the original glassware with a small volume of methanol and add the rinsate to the waste container.

Protocol C: Spill Management Contingency

Self-validating safety step: If you cannot identify the spill size, evacuate.

  • Isolate: Mark the area.

  • PPE: Wear double nitrile gloves, lab coat, and safety glasses. If powder is aerosolized, use an N95 or P100 respirator.

  • Solubilize (Critical Step): Do not dry sweep. Pseudocoptisine dust is hazardous.[2][3][5][6]

    • Cover the spill with a paper towel.

    • Wet the towel with 70% Ethanol (Pseudocoptisine is more soluble in alcohol than cold water).

  • Wipe: Wipe up the material, working from the outside in to prevent spreading.

  • Dispose: Place all wipes and gloves into the solid waste bag (Protocol A).

  • Decontaminate: Clean the surface with soap and water to remove any quaternary ammonium residue.

References
  • PubChem. (n.d.). Pseudocoptisine | C19H14NO4+. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Hung, T. M., et al. (2008). Anti-amnestic activity of pseudocoptisine from Corydalis Tuber. Biological & Pharmaceutical Bulletin. Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency. (n.d.).[7] Hazardous Waste Listings and Characteristics. EPA.gov. Retrieved October 26, 2025, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudocoptisine
Reactant of Route 2
Reactant of Route 2
Pseudocoptisine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.